3-Amino-6-methylpyrazine-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-amino-6-methylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYILWQCQIWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4896-36-0 | |
| Record name | NSC338222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
"3-Amino-6-methylpyrazine-2-carboxylic acid" IUPAC name
An In-Depth Technical Guide to 3-Amino-6-methylpyrazine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of pyrazine, it serves as a crucial building block, or scaffold, in the synthesis of complex molecules with diverse biological activities. Pyrazine derivatives are known to exhibit a wide range of pharmaceutical applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties[1]. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis protocols, and its pivotal role as a pharmacophore in modern drug development, with a particular focus on its application as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) for cancer therapy.
Chemical Identity and Physicochemical Properties
IUPAC Name and Structure
The unambiguous identification of a chemical entity is foundational for all research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . Its chemical structure features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group at position 3, a carboxylic acid group at position 2, and a methyl group at position 6.
The strategic placement of the amino and carboxylic acid groups creates a key bidentate chelation site and enables the formation of critical hydrogen bonds, a feature exploited in its biological applications, particularly in enzyme inhibition[2].
Physicochemical Data
A summary of the key physicochemical properties for the closely related methyl ester and the parent compound (3-aminopyrazine-2-carboxylic acid) are presented below. Data for the specific 6-methyl derivative is less commonly published; however, these values provide a reliable baseline for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₇N₃O₂ | [3][4] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| CAS Number | 6761-50-8 (for 5-methyl isomer) | [3][4] |
| Appearance | Expected to be a solid powder | [5] |
| Melting Point | ~205-210 °C (dec.) (for parent compound) |
Note: Data for isomers and parent compounds are provided for reference due to the limited availability of specific data for the 6-methyl isomer.
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. Based on studies of the parent compound, 3-aminopyrazine-2-carboxylic acid (APC), the following spectral features are expected[6]:
-
¹H NMR: The proton spectrum in a solvent like DMSO-d₆ would show a singlet for the aromatic proton on the pyrazine ring, distinct signals for the amino (NH₂) protons, a broad signal for the carboxylic acid (COOH) proton, and a singlet for the methyl (CH₃) protons. The addition of the methyl group at the 6-position distinguishes it from its 5-methyl isomer or the unsubstituted parent compound.
-
¹³C NMR: The carbon spectrum will display distinct signals for the six unique carbon atoms, including the two quaternary carbons of the pyrazine ring, the two CH carbons, the carboxylic acid carbon, and the methyl carbon.
-
FTIR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations for the amino group (typically around 3480 cm⁻¹ and 3390 cm⁻¹) and a strong carbonyl (C=O) stretch for the carboxylic acid[6]. O-H stretching from the carboxylic acid will also be present as a broad band.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Synthesis and Purification
The synthesis of derivatives from 3-amino-pyrazine-2-carboxylic acid scaffolds is a well-established process in medicinal chemistry. The primary challenge lies in the selective activation of the carboxylic acid for amide bond formation without interfering with the amino group on the pyrazine ring. Two robust, field-proven methods are commonly employed[7].
Rationale for Synthetic Strategy
Direct amide coupling is the most efficient route to generate libraries of derivatives from the core acid. The choice of coupling reagent is critical.
-
Carbodiimide-based reagents are effective but can lead to side reactions.
-
1,1'-Carbonyldiimidazole (CDI) is an excellent alternative. It reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, releasing CO₂ and imidazole. This intermediate then reacts cleanly with a chosen amine to form the desired amide, making purification straightforward[7].
-
Propylphosphonic Anhydride (T3P®) is another powerful coupling reagent that converts the carboxylic acid's oxygen into a good leaving group, facilitating amide bond formation with high yields and purity[1].
The workflow below illustrates a generalized synthesis pathway.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of amide derivatives.
Applications in Drug Development
The 3-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically relevant molecules. Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form specific, stability-enhancing intramolecular and intermolecular hydrogen bonds[2].
Case Study: Inhibition of Fibroblast Growth Factor Receptor (FGFR)
A critical application of this scaffold is in the development of targeted cancer therapies. Aberrant FGFR signaling is a known oncogenic driver in various cancers[2]. Derivatives of 3-aminopyrazine-2-carboxamide have been designed as potent FGFR inhibitors[2].
Mechanism of Action: The 3-aminopyrazine core is instrumental in binding to the hinge region of the FGFR kinase domain, which is the ATP-binding pocket. Molecular docking studies reveal that the pyrazine nitrogen and the 3-amino group form crucial hydrogen bonds with backbone residues of the kinase hinge (e.g., E565 and A567 in FGFR2)[2]. This interaction mimics the binding of adenine from ATP, thus competitively inhibiting the enzyme's kinase activity. This blockade prevents the phosphorylation of downstream substrates, thereby halting the pro-proliferative and anti-apoptotic signals.
FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling pathway and point of inhibition.
Foundation for Antimicrobial Agents
The pyrazine ring is central to the action of Pyrazinamide (PZA), a first-line medication for treating tuberculosis[7]. PZA is a prodrug that is converted in mycobacteria to pyrazinoic acid (POA), its active form. While this compound is not PZA, its structural similarity makes its derivatives promising candidates for new antimicrobial agents. The proposed mechanism for POA involves the inhibition of fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[7].
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. All handling of chemicals should be performed in a fume hood with appropriate personal protective equipment.
Protocol: Synthesis of N-Benzyl-3-amino-6-methylpyrazine-2-carboxamide
This protocol is adapted from established procedures for the synthesis of related carboxamides[7].
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzylamine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Microwave synthesis vials
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMSO (3 mL) to dissolve the starting material.
-
Add CDI (1.3 mmol, 1.3 equiv) to the solution. Stir at room temperature. Effervescence (CO₂ evolution) should be observed. Allow the mixture to stir for 15-20 minutes until bubbling ceases, indicating the formation of the activated acylimidazolide intermediate.
-
To the activated acid mixture, add benzylamine (1.5 mmol, 1.5 equiv) dropwise.
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20 minutes.
-
After cooling to room temperature, pour the reaction mixture into 30 mL of cold deionized water.
-
The solid product should precipitate out of the solution. If not, the aqueous layer can be extracted with ethyl acetate.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure amide.
-
Confirm the structure and purity using NMR, LC-MS, and melting point analysis.
Protocol: In Vitro FGFR Kinase Assay (Conceptual)
This protocol outlines the principles of a biochemical assay to test the inhibitory activity of a synthesized compound.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR enzyme. This is often detected using a luminescence-based system where the amount of ATP remaining after the reaction is quantified. A decrease in ATP consumption correlates with enzyme inhibition.
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a detergent.
-
In a multi-well plate, add the FGFR enzyme (e.g., recombinant human FGFR2 kinase domain) and the specific substrate peptide.
-
Add the test compound (e.g., the synthesized N-benzyl-3-amino-6-methylpyrazine-2-carboxamide) at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value for the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP by producing a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
This compound is more than a simple chemical; it is a versatile and powerful scaffold for the construction of biologically active molecules. Its proven utility in creating potent FGFR inhibitors for oncology highlights its value in targeted drug discovery[2]. Furthermore, its structural relationship to the anti-tubercular drug Pyrazinamide suggests a rich, underexplored potential in the development of novel anti-infective agents[1][7].
Future research should focus on expanding the library of derivatives based on this core, exploring substitutions at the amine and methyl positions to fine-tune selectivity and pharmacokinetic properties. Investigating its potential as a metal-chelating agent in bioinorganic chemistry could also open new therapeutic avenues[8]. As our understanding of disease pathways deepens, scaffolds like this compound will remain essential tools for the rational design of next-generation therapeutics.
References
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pauk, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
-
Patil, V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
ResearchGate. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. Publication Page. [Link]
-
Gabr, I. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry. [Link]
-
ChemSynthesis. (n.d.). 3-amino-6-dimethylaminopyrazine-2-carboxylic acid. Substance Page. [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. Compound Summary. [Link]
-
Trade Science Inc. (2009). Complexes of 3-aminopyrazine-2-carboxylic acid. Inorganic Chemistry - An Indian Journal. [Link]
-
Mary, Y. S., et al. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. International Journal of ChemTech Research. [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-6-methyl-pyrazine-2-carboxylic acid methyl ester | 2032-84-0 [sigmaaldrich.com]
- 6. nanoient.org [nanoient.org]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Chemical Chameleon: Harnessing the Reactivity of the Amino Group on the Pyrazine Ring
Executive Summary
The pyrazine ring, a 1,4-diazine, represents a cornerstone scaffold in medicinal chemistry, appearing in antitubercular agents (Pyrazinamide), kinase inhibitors, and flavorants. However, the introduction of an amino group at the C2 position creates a unique electronic paradox. 2-Aminopyrazine is simultaneously an electron-deficient heteroaromatic system and a weak nucleophile.[1] This guide dissects the reactivity profile of the amino group on the pyrazine ring, providing researchers with actionable strategies to modulate its behavior for precise chemical functionalization.
The Electronic Paradox: Physicochemical Profile
To master the chemistry of aminopyrazine, one must first understand its electronic "push-pull" dynamic.
-
The Pull (Ring Deactivation): The two nitrogen atoms in the pyrazine ring (positions 1 and 4) are highly electronegative, exerting a strong inductive (-I) and mesomeric (-M) withdrawal effect. This makes the ring electron-deficient and resistant to electrophilic attack compared to benzene or pyridine.[1]
-
The Push (Amino Activation): The exocyclic amino group is an electron donor (+M), but its ability to donate electron density is severely compromised by the electron-poor ring.
Basicity Comparison (pKa)
The reduced basicity of 2-aminopyrazine compared to aniline and pyridine illustrates this electronic tension.[2]
| Compound | Structure | pKa (Conjugate Acid) | Electronic Context |
| Pyridine | C₅H₅N | 5.23 | Lone pair orthogonal to π-system.[1] |
| Aniline | Ph-NH₂ | 4.60 | Lone pair delocalized into phenyl ring.[1] |
| 2-Aminopyridine | C₅H₄N(NH₂) | 6.86 | Ring nitrogen protonation stabilized by amidine resonance.[1] |
| 2-Aminopyrazine | C₄H₃N₂(NH₂) | ~3.0 - 3.5 (Predicted) | Second nitrogen (N4) destabilizes the cation via inductive withdrawal. |
Key Insight: 2-Aminopyrazine is a significantly weaker base than 2-aminopyridine.[1] Protonation occurs preferentially at the ring nitrogen (N1) rather than the exocyclic amino group, but the overall basicity is suppressed by the second nitrogen at position 4.
Visualization: Resonance & Deactivation
The following diagram illustrates the resonance contributors that lower the electron density on the exocyclic nitrogen, reducing its nucleophilicity.
Figure 1: Resonance delocalization of the amino lone pair into the electron-deficient pyrazine ring.
Nucleophilic Reactivity: The Nitrogen Handle
Despite its low basicity, the exocyclic amino group can serve as a nucleophile in acylation and alkylation reactions, provided that forcing conditions or highly reactive electrophiles are used.
Acylation Strategies
Acylation is often the first step in a synthetic sequence, serving to protect the amine or to direct subsequent lithiation (Directed Ortho Metalation).
| Reagent | Conditions | Outcome | Application |
| Acetic Anhydride | Reflux, often neat or in AcOH | Acetyl-protection (Acetamide) | General protection; moderate yield.[1] |
| Pivaloyl Chloride | Et₃N, DMAP (cat.), CH₂Cl₂ | Pivaloyl-protection | Crucial for DoM. Steric bulk directs lithiation.[1] |
| Boc₂O | DMAP (cat.), THF, Reflux | Boc-protection | Mild conditions; easy deprotection.[1] |
Protocol: Synthesis of N-(Pyrazin-2-yl)pivalamide (DoM Precursor)
This protocol installs a robust directing group for subsequent functionalization.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Dissolution: Dissolve 2-aminopyrazine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Triethylamine (1.2 equiv) and DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Acylation: Cool to 0°C. Dropwise add Pivaloyl chloride (1.1 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄.[1]
-
Purification: Recrystallize from Hexane/EtOAc.
-
Self-Validation: The disappearance of the broad NH₂ stretch (~3300 cm⁻¹) and appearance of the amide C=O stretch (~1680 cm⁻¹) in IR confirms conversion.
-
Modulating the Carbon Frame: Directed Ortho Metalation (DoM)
Direct Electrophilic Aromatic Substitution (EAS) on pyrazine is notoriously difficult due to the ring's electron deficiency.[1] Halogenation often requires harsh conditions or yields mixtures.[1]
The Superior Strategy: Directed Ortho Metalation (DoM).[1][3][4] By utilizing the acidity of the ring protons (C3-H), researchers can regioselectively functionalize the position ortho to the amino group. The amino group must first be converted into a Directing Group (DG), such as a pivalamide or carbamate.
Mechanism & Regioselectivity
The lithiation occurs preferentially at C3 (between the ring nitrogen and the amino group) due to the Complex Induced Proximity Effect (CIPE) , where the lithium coordinates to the directing group and the ring nitrogen.
Figure 2: Workflow for Directed Ortho Metalation (DoM) of protected aminopyrazine.
Protocol: C3-Functionalization via DoM
-
Reagents: N-Pivaloyl-aminopyrazine (1.0 equiv), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (2.5 equiv), Electrophile (e.g., I₂, DMF, Aldehydes).
-
Lithiation:
-
Cool a solution of N-Pivaloyl-aminopyrazine in anhydrous THF to -78°C .
-
Add LiTMP dropwise (freshly prepared from TMP and n-BuLi).[1]
-
Stir for 1 hour at -78°C. The solution typically turns deep red/brown, indicating the lithiated species.
-
-
Quench: Add the Electrophile (3.0 equiv) rapidly.
-
Warming: Allow to warm to RT slowly over 2 hours.
-
Hydrolysis: Remove the pivaloyl group (if desired) using acid hydrolysis (6M HCl, reflux) to recover the free amine.[1]
The Exit Strategy: Diazotization & Sandmeyer Reactions
In drug discovery, the amino group is often a "handle" used to install other functionalities (Halogens, Nitriles, Hydroxyls) via diazonium salts. Due to the electron-withdrawing nature of the pyrazine ring, the diazonium intermediate is less stable than typical phenyldiazonium salts and requires careful handling.
Protocol: Synthesis of 2-Chloropyrazine (Sandmeyer)
This reaction converts the amino group into a chlorine atom, activating the position for subsequent S_NAr reactions.
-
Diazotization:
-
Sandmeyer Displacement:
-
Workup:
References
-
Basicity and pKa Prediction
-
Directed Ortho Metalation (DoM)
-
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Isoquinolines and Naphthyridines). New Synthetic Applications and Strategies." Tetrahedron, 2001, 57(21), 4489-4505. Link
-
Snieckus, V.[1][5] "Directed Ortho Metalation.[1][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link
-
-
Diazotization and Sandmeyer
Sources
Methodological & Application
Application Note: Amide Coupling Strategies for 3-Amino-6-methylpyrazine-2-carboxylic Acid
This Application Note is designed for medicinal chemists and process scientists working with 3-Amino-6-methylpyrazine-2-carboxylic acid (AMPA) . It deviates from standard templates to address the specific electronic and steric anomalies of this scaffold.
Chemical Context & The "Ortho-Effect" Paradox
This compound (CAS: 28051-68-5) presents a classic "Push-Pull" conflict in heterocyclic chemistry. Before attempting a reaction, one must understand why standard peptide coupling protocols often result in low yields or complex impurity profiles with this specific molecule.
The Structural Challenge
-
Electronic Deactivation: The pyrazine ring is electron-deficient (π-deficient). This makes the C2-carboxylic acid less nucleophilic during the activation step (formation of the active ester) compared to a standard benzoic acid.
-
Intramolecular Hydrogen Bonding: The C3-amino group acts as a hydrogen bond donor to the C2-carbonyl oxygen. This "locks" the carboxylate in a pseudo-cyclic conformation, significantly reducing the electrophilicity of the carbonyl carbon toward external nucleophiles.
-
Competing Nucleophilicity: While the pyrazine ring deactivates the C3-amine, it remains a potential nucleophile. In the presence of highly reactive activating agents (like SOCl₂), there is a risk of self-condensation or formation of cyclic lumazine intermediates (cyclic imides).
Decision Matrix: Which Handle are you Coupling?
The protocol diverges strictly based on whether you are using AMPA as the Acid (Electrophile) or the Amine (Nucleophile).
Figure 1: Strategic decision tree for AMPA coupling based on functional role.
Scenario A: AMPA as the Acid (The Pyrazinamide Route)
Objective: Couple AMPA with an external amine (R-NH₂).
The Challenge: Over-activation leads to side reactions; under-activation leads to recovered starting material due to the H-bond lock. The Solution: Propylphosphonic Anhydride (T3P) is the superior reagent for this scaffold.[1] Unlike carbodiimides (EDC/DCC), T3P drives the reaction in a cyclic transition state that is less prone to epimerization (irrelevant here) but highly effective at overcoming the ortho-amino interference without requiring N-protection.
Protocol A1: The T3P Method (Recommended)
Best for: Scalability, ease of workup, and preventing side reactions.
Reagents:
-
AMPA (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (3.0 – 4.0 equiv) or Pyridine (excess)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Charge AMPA and the Amine Partner into the reactor/flask. Add solvent (EtOAc is preferred for easy workup; use DMF only if AMPA is insoluble).
-
Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes. Note: The solution may not be fully homogeneous yet.
-
Activation: Add T3P solution dropwise. Crucial: Maintain temperature < 5°C during addition to prevent exotherms that trigger polymerization.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Workup:
Protocol A2: The HATU Method (High Throughput)
Best for: Small scale, library synthesis, or when T3P is unavailable.
Reagents:
-
AMPA (1.0 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve AMPA and HATU in DMF.
-
Base: Add DIPEA immediately. Stir for 5 minutes. Observation: The solution should turn yellow (formation of the At-ester).
-
Coupling: Add the Amine Partner.
-
Time: Stir at RT for 1–12 hours.
-
Caution: HATU generates tetramethylurea byproducts which can be difficult to remove without column chromatography.
Scenario B: AMPA as the Amine (The "Inverse" Coupling)
Objective: Couple an external Carboxylic Acid (R-COOH) to the C3-Amino group of AMPA.
The Challenge: The C3-amine is extremely non-nucleophilic due to the electron-withdrawing pyrazine ring and the ortho-carboxylic acid. Standard HATU/EDC conditions will likely fail, yielding only the activated ester of the partner acid (R-CO-OBt) which eventually hydrolyzes back to starting material.
The Solution: MsCl / N-Methylimidazole (NMI) Activation. This method generates a highly reactive mixed anhydride in situ and uses NMI as a "super-nucleophilic" catalyst to transfer the acyl group to the poor pyrazine nucleophile.
Protocol B1: MsCl / NMI Method
Reference Grounding: This approach is specifically validated for electron-deficient aminopyrazines where other agents fail [1].
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
AMPA (protected as Methyl Ester if possible, otherwise use free acid with caution regarding oligomerization) (1.0 equiv)
-
Note: Ideally, esterify the C2-acid of AMPA first (e.g., to Methyl 3-amino-6-methylpyrazine-2-carboxylate) to prevent self-coupling.
-
-
Methanesulfonyl Chloride (MsCl) (1.5 equiv)[5]
-
N-Methylimidazole (NMI) (3.0 equiv)[5]
-
Solvent: DCM or THF
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid Partner in dry DCM.
-
Base: Add NMI. Cool to 0°C.
-
Agent: Add MsCl dropwise. Stir for 30 mins at 0°C. This forms the mixed mesyl-anhydride.
-
Coupling: Add the Pyrazine Amine (AMPA-ester).
-
Heat: Allow to warm to RT. If no reaction after 2 hours, heat to reflux (40-50°C). The NMI acts as a nucleophilic catalyst to transfer the acyl group.
Quantitative Comparison of Reagents
| Feature | T3P (Propylphosphonic Anhydride) | HATU | Acid Chloride (SOCl₂) |
| Primary Use | Coupling AMPA (as Acid) | Small scale screening | Large scale / difficult cases |
| Yield | High (>85%) | Moderate-High (60-80%) | Variable (Risk of side rxns) |
| Solubility | Excellent (EtOAc compatible) | Requires DMF/DMSO | Requires DCM/Toluene |
| Workup | Water wash only (Byproducts are water soluble) | Column Chromatography required | Distillation/Evaporation |
| Side Reactions | Low epimerization/cyclization | Guanidinylation of amine | Lumazine formation (Cyclization) |
| Cost | Moderate | High | Low |
Troubleshooting & QC Mechanisms
Mechanism of Failure: Lumazine Formation
When activating AMPA, if the external amine is slow to react (steric hindrance), the C3-amino group of AMPA can attack its own activated C2-carbonyl.
Figure 2: Kinetic competition between desired coupling and intramolecular cyclization.
QC Checkpoints
-
LCMS Monitoring:
-
Target Mass: [M+H]+
-
Common Impurity: Mass of [AMPA dimer] or [AMPA - H2O] (indicates cyclization).
-
-
Color Indicator:
-
T3P: Reaction should remain pale yellow. Dark brown/black indicates decomposition.
-
HATU: Deep orange is normal; precipitate formation usually indicates urea byproduct (filter off).
-
References
-
Gangarapu, N. R., et al. (2017). "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids."[5] ChemistrySelect, 2(28), 7706–7710.
-
Dolezal, M., et al. (2009). "Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives." Molecules, 14(10), 4166-4179.
-
Archimica (Euticals). "T3P® (Propylphosphonic Anhydride) Application Note." T3P is a registered trademark of Archimica.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11754–11844.
Sources
Application Notes and Protocols for the Esterification of 3-Amino-6-methylpyrazine-2-carboxylic acid
Introduction: The Significance of Pyrazine Esters in Medicinal Chemistry
3-Amino-6-methylpyrazine-2-carboxylic acid and its ester derivatives are pivotal scaffolds in the landscape of modern drug discovery and development. The pyrazine ring, a nitrogen-containing heterocycle, is a bioisostere of various natural and synthetic compounds, enabling it to modulate biological targets with high specificity and efficacy. Esterification of the carboxylic acid moiety at the 2-position is a critical derivatization step, often employed to enhance pharmacokinetic properties such as cell permeability, solubility, and metabolic stability. These modifications can transform a biologically active acid into a more drug-like molecule, suitable for further development. Notably, derivatives of aminopyrazine carboxamides have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology. This guide provides a comprehensive overview of the synthetic strategies for the esterification of this compound, detailing field-proven protocols and the underlying chemical principles.
Reaction Mechanisms: A Tale of Two Pathways
The conversion of a carboxylic acid to an ester can be achieved through several mechanistic pathways. For a substrate like this compound, two primary, highly effective methods are the Fischer-Speier Esterification and an Acyl Chloride-mediated approach. The choice between these methods depends on the desired ester, the scale of the reaction, and the available starting materials.
Fischer-Speier Esterification: The Acid-Catalyzed Classic
This is a classic and straightforward method involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is used, or the water formed is removed.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule yield the ester.
Caption: Fischer-Speier Esterification Mechanism.
Acyl Chloride-Mediated Esterification: A High-Yield Alternative
For a more rapid and often higher-yielding reaction, the carboxylic acid can be first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
This method is particularly advantageous when dealing with less reactive alcohols or when milder reaction conditions are required. The mechanism involves the formation of a chlorosulfite intermediate from the reaction of the carboxylic acid with thionyl chloride, which then collapses to the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases.[2] The highly electrophilic acyl chloride is then readily attacked by the alcohol to form the ester.
Caption: Acyl Chloride-Mediated Esterification Workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of methyl, ethyl, and benzyl esters of this compound.
Protocol 1: Synthesis of Methyl 3-Amino-6-methylpyrazine-2-carboxylate
This protocol is adapted from a procedure for a similar pyrazine derivative and a patent describing the methylation of the sodium salt.[3]
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Dimethyl sulfate
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a round-bottom flask, suspend this compound in a 10% sodium hydroxide solution. Heat the mixture on a steam bath with stirring until a clear solution is obtained (approximately 30 minutes).[3]
-
Isolation of Sodium Salt: Cool the solution, and the precipitated sodium salt of this compound will form. Filter the solid and air-dry it.[3]
-
Esterification: In a separate round-bottom flask equipped with a magnetic stirrer, suspend the dried sodium salt in anhydrous methanol.[3]
-
Addition of Methylating Agent: Carefully add dimethyl sulfate to the suspension at room temperature and stir the mixture for several hours.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure methyl 3-amino-6-methylpyrazine-2-carboxylate.
Protocol 2: Synthesis of Ethyl 3-Amino-6-methylpyrazine-2-carboxylate via Fischer Esterification
This protocol is a generalized adaptation of the Fischer esterification for aminopyrazine carboxylic acids.
Materials and Reagents:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in an excess of absolute ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 4-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization and Extraction: To the residue, carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude ethyl ester by column chromatography on silica gel.
Protocol 3: Synthesis of Benzyl 3-Amino-6-methylpyrazine-2-carboxylate via the Acyl Chloride Intermediate
This protocol utilizes the thionyl chloride method for a potentially more efficient synthesis, especially with a higher boiling point alcohol like benzyl alcohol.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Benzyl alcohol
-
Anhydrous pyridine or triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM or toluene. Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Cool the mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Ester Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve benzyl alcohol (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.
-
Reaction: Cool the acyl chloride solution to 0 °C and add the benzyl alcohol/pyridine solution dropwise via an addition funnel.
-
Stirring: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up and Extraction: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude benzyl ester by column chromatography on silica gel.
Data Summary and Characterization
The successful synthesis of the target esters must be confirmed by rigorous analytical characterization. Below is a summary of expected and reported data for related compounds, which can be used as a reference for the characterization of the title compounds.
Table 1: Summary of Reaction Conditions and Expected Products
| Ester | Method | Alcohol | Catalyst/Reagent | Solvent | Temperature |
| Methyl Ester | Salt Formation & Alkylation | Methanol | Dimethyl Sulfate | Methanol | Room Temp. |
| Ethyl Ester | Fischer Esterification | Ethanol | H₂SO₄ | Ethanol | Reflux |
| Benzyl Ester | Acyl Chloride | Benzyl Alcohol | SOCl₂, Pyridine | DCM/Toluene | 0°C to RT |
Characterization Data (Based on Analogous Compounds):
-
Methyl 3-aminopyrazine-2-carboxylate (a closely related compound) has been characterized by various spectroscopic methods.[4]
-
¹H NMR: The spectrum would be expected to show signals for the pyrazine ring protons, the amino group protons, and the methyl ester protons.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon would be expected.
-
FTIR (cm⁻¹): Characteristic peaks for N-H stretching of the amino group (around 3400-3200 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C-N and C-C stretching of the pyrazine ring are anticipated.[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the ester.
-
-
Ethyl 3-amino-6-methylpyrazine-2-carboxylate (C₈H₁₁N₃O₂):
-
Expected Molecular Weight: 181.19 g/mol .
-
¹H NMR: In addition to the pyrazine and amino protons, a triplet for the methyl group and a quartet for the methylene group of the ethyl ester would be expected.
-
¹³C NMR: Signals for the two carbons of the ethyl group would be present.
-
IR and MS: Similar characteristic peaks to the methyl ester, with adjustments for the ethyl group.
-
-
Benzyl 3-amino-6-methylpyrazine-2-carboxylate (C₁₃H₁₃N₃O₂):
-
Expected Molecular Weight: 243.26 g/mol .
-
¹H NMR: Signals for the aromatic protons of the benzyl group and a singlet for the benzylic methylene protons would be observed.
-
¹³C NMR: Signals for the aromatic carbons and the benzylic carbon of the benzyl group would be present.
-
IR and MS: Characteristic peaks would reflect the presence of the benzyl group.
-
Overall Experimental Workflow
The general workflow for the synthesis and characterization of the target esters is depicted below.
Caption: General workflow for the synthesis and characterization of esters.
Conclusion and Future Perspectives
The esterification of this compound is a fundamental transformation that opens avenues for the synthesis of a diverse library of compounds with potential therapeutic applications. The choice of the esterification method should be guided by the specific alcohol being used and the desired scale of the reaction. The protocols outlined in this guide provide robust starting points for researchers. Rigorous purification and comprehensive spectroscopic analysis are paramount to ensure the identity and purity of the final products. Further exploration of different ester derivatives could lead to the discovery of novel drug candidates with improved pharmacological profiles.
References
- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate.
- WO1998049133A1 - Process for esterification of amino acids and peptides.
- US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
- General method to prepare amino acids benzyl esters and to isolate them...
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
- Benzyl Esters. Organic Chemistry Portal.
- 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species.
- CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
- Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research.
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
- Supplemental Inform
- 2-ethyl-6-methyl pyrazine, 13925-03-6. The Good Scents Company.
- 64882-36-6|Ethyl 3-amino-6-methylpyrazine-2-carboxyl
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. ChemicalBook.
- 1-benzylpiperazine - Organic Syntheses Procedure.
- Benzyl pyrazine-2-carboxyl
- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic
- Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. MDPI.
- 3(5)-aminopyrazole - Organic Syntheses Procedure.
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Benzyl piperazine-1-carboxyl
Sources
Protocol for the Evaluation of Anticancer Activity in Pyrazine Derivatives
Introduction & Scientific Rationale
Pyrazine derivatives (1,4-diazines) represent a privileged scaffold in medicinal chemistry due to their ability to mimic peptide bonds and interact with diverse biological targets, including kinases (e.g., VEGFR, Aurora kinase) and tubulin. However, the electron-deficient nature of the pyrazine ring and the potential for redox activity in specific derivatives (e.g., highly conjugated pyrazolo[3,4-b]pyrazines) present unique challenges in bioassay interpretation.
This protocol moves beyond generic screening instructions.[1] It integrates "self-validating" controls to detect false positives caused by chemical interference—a common pitfall when testing nitrogen-heterocycles—and provides a robust workflow for elucidating the Mechanism of Action (MoA).
Phase 1: Compound Preparation & Quality Control
Before biological testing, the physicochemical behavior of the derivative in solution must be established to prevent precipitation-induced false toxicity.
Solubility & Stability Protocol
-
Solvent: Dimethyl sulfoxide (DMSO) is the standard.
-
Stock Concentration: Prepare a 10 mM or 20 mM stock solution.
-
Critical Check: Many pyrazine derivatives are hydrophobic.[2]
-
Step: Dilute stock 1:1000 in cell culture media (final 0.1% DMSO).
-
Observation: Check for crystal formation under 20x microscopy. If crystals form, the IC50 data will be invalid.
-
Action: If insoluble, use a co-solvent system (e.g., PEG400) or reduce maximum test concentration.
-
Phase 2: Primary Cytotoxicity Screening
The "False-Positive" Check (MTT vs. SRB)
Expert Insight: Pyrazine derivatives containing free amine or thiol groups can non-enzymatically reduce MTT tetrazolium salts to formazan, leading to an underestimation of cytotoxicity (false viability).
Validation Step:
-
Incubate cell-free media containing the pyrazine derivative (at highest concentration, e.g., 50 µM) with MTT reagent for 4 hours.
-
Measure absorbance at 570 nm.
-
Result: If Absorbance > Media Blank, the compound chemically reduces MTT.
-
Corrective Action: Switch to the Sulforhodamine B (SRB) Assay or ATP-luminescence (CellTiter-Glo) , which are not redox-dependent.
-
Standard Cytotoxicity Protocol (SRB Method)
Recommended for pyrazines to avoid redox interference.
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).
-
Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.
Procedure:
-
Seeding: Seed 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add pyrazine derivatives (serial dilutions: 0.1, 1, 5, 10, 50, 100 µM). Include 0.1% DMSO vehicle control.
-
Fixation: After 48h/72h, fix cells by adding cold 50% TCA (final concentration 10%) for 1h at 4°C.
-
Staining: Wash 5x with water. Dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 min.
-
Solubilization: Wash 4x with 1% acetic acid. Dissolve bound dye in 10 mM Tris base.
-
Measurement: Read OD at 510 nm.
Data Analysis: Calculate % Cell Growth inhibition and determine IC50 using non-linear regression (Sigmoidal Dose-Response).
Phase 3: Mechanistic Profiling (MoA)
If a derivative shows potent IC50 (<10 µM), proceed to determine the mechanism. Pyrazines frequently induce apoptosis via the mitochondrial pathway or arrest the cell cycle at G2/M (tubulin interference).
Experimental Workflow Diagram
Caption: Integrated workflow for evaluating pyrazine derivatives, prioritizing solubility checks and non-interfering screening assays.
Apoptosis Detection (Annexin V-FITC/PI)
Distinguishes between early apoptosis, late apoptosis, and necrosis.
Protocol:
-
Treatment: Treat cells with IC50 concentration of the derivative for 24h.
-
Harvest: Trypsinize cells (gentle handling to avoid mechanical damage).
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 min at RT in the dark.
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
Many pyrazines (e.g., Tetramethylpyrazine analogs) target mitochondria, causing ROS generation and membrane depolarization.
Protocol (JC-1 Dye):
-
Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria (low potential).
-
Staining: Incubate treated cells with JC-1 (2 µM) for 20 min at 37°C.
-
Analysis: Measure fluorescence ratio (Red/Green). A decrease in the ratio indicates mitochondrial dysfunction.
Molecular Pathway Visualization
Caption: Proposed intrinsic apoptotic pathway triggered by pyrazine derivatives, involving ROS generation and Caspase activation.
Phase 4: Data Reporting & Interpretation
Troubleshooting Matrix
| Observation | Possible Cause | Verification/Solution |
| High background in MTT | Chemical reduction by pyrazine | Incubate compound + MTT without cells. Switch to SRB assay. |
| Precipitation in wells | Low solubility in media | Check under microscope. Use PEG400 or lower concentration. |
| Inconsistent IC50 | Compound instability | Prepare fresh stock; check stability by HPLC after 24h in media. |
| High Fluorescence (Flow Cytometry) | Autofluorescence of compound | Run unstained treated cells to set voltage gates. |
Target Validation (Western Blot)
To confirm the pathway illustrated above, lysates should be probed for:
-
Pro-apoptotic: Bax, Cleaved Caspase-3, Cleaved PARP.
-
Anti-apoptotic: Bcl-2.[3]
-
Loading Control:
-actin or GAPDH. -
Significance: An increase in the Bax/Bcl-2 ratio is a hallmark of pyrazine-induced mitochondrial apoptosis.
References
-
Miniyar, P., et al. (2013).[2] Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry. Link
-
Tantawy, E. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. Link
-
Faria, J. V., et al. (2015). Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation. Toxicology in Vitro. Link
-
Ghasemi, F., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells.[3][4] Anti-Cancer Agents in Medicinal Chemistry. Link
-
Zhang, X., et al. (2018). Tetramethylpyrazine induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells. Oncology Letters. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Interference. Assay Guidance Manual [Internet]. Link
Sources
- 1. The MTT-formazan assay: Complementary technical approaches and in vivo validation in Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Amino-6-methylpyrazine-2-carboxylic acid
Introduction: A Versatile Scaffold in Modern Drug Discovery
3-Amino-6-methylpyrazine-2-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. Its unique structural motif, featuring a pyrazine ring substituted with amino, methyl, and carboxylic acid groups, serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This compound and its derivatives have demonstrated considerable potential in the development of novel therapeutics, including potent anticancer agents, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors, and new classes of antimicrobial compounds.[1][2][3] The strategic placement of its functional groups allows for versatile chemical modifications, making it a key building block in medicinal chemistry.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of this compound. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel, thereby facilitating reproducible and reliable experimental outcomes.
Physicochemical Properties: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [4][5] |
| Molecular Weight | 153.14 g/mol | [4][5] |
| Appearance | Solid (likely a powder or crystalline solid) | [4][6] |
| Solubility | Limited solubility in water; may be soluble in polar organic solvents like DMSO and DMF. | [6] |
| Storage Temperature | 2-8°C | [4] |
Safety, Handling, and Storage: A Foundation of Best Practices
The safe and effective use of any chemical reagent begins with stringent adherence to proper handling and storage protocols. While this compound is not classified as a highly hazardous substance, prudent laboratory practices are essential to minimize risks and maintain the compound's stability.[7][8][9][10]
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, especially in its powdered form, the following personal protective equipment should be worn to prevent direct contact and inhalation:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[8]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[7][8]
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[8]
Handling Procedures: Minimizing Exposure and Contamination
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[7][10]
-
Avoiding Dust Formation: Use dry clean-up procedures and avoid generating dust.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[7][10]
-
Spill Response: In the event of a spill, avoid breathing dust.[7] Clean up spills immediately using dry methods (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[7]
Storage Protocols: Ensuring Chemical Integrity
The stability of this compound is contingent upon proper storage conditions. Adherence to these guidelines will prevent degradation and ensure the compound's suitability for experimental use.
-
Container: Store in a tightly closed container to protect from moisture and air.[6][8][9][10]
-
Temperature: Keep in a cool, dry place.[6][8][9][10] A storage temperature of 2-8°C is recommended.[4]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[9]
-
Environmental Protection: For larger quantities, consider storage in a bunded area to prevent accidental discharge into the environment.[7]
Caption: Figure 1: Recommended Storage Workflow.
Application Protocol: Synthesis of a 3-Aminopyrazine-2-carboxamide Derivative
The following protocol details a general procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds with demonstrated antimicrobial and anticancer activities.[11][12] This procedure is adapted from established methodologies and serves as a foundational workflow for researchers.[11]
Rationale Behind the Experimental Choices
This two-step synthetic route is a common and effective method for the preparation of amides from carboxylic acids.[11]
-
Fisher Esterification: The initial conversion of the carboxylic acid to its methyl ester derivative is a crucial step. This is because the ester is a more reactive electrophile than the carboxylic acid, facilitating the subsequent amidation reaction. The use of a strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting ester formation.[11]
-
Amide Formation: The second step involves the aminolysis of the methyl ester. This nucleophilic acyl substitution reaction is typically carried out using an excess of the desired amine to drive the reaction to completion. The reaction can be performed under microwave irradiation to accelerate the reaction rate and improve yields.[11]
Experimental Workflow
Caption: Figure 2: Synthesis Workflow.
Step-by-Step Protocol
Step 1: Synthesis of Methyl 3-Amino-6-methylpyrazine-2-carboxylate
-
In a round-bottom flask, suspend this compound in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.
-
Pour the reaction mixture into water and neutralize to a pH of 7 by the slow addition of sodium bicarbonate.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid to obtain methyl 3-amino-6-methylpyrazine-2-carboxylate.
Step 2: Synthesis of N-substituted 3-Amino-6-methylpyrazine-2-carboxamide
-
In a microwave reaction vial, combine the methyl 3-amino-6-methylpyrazine-2-carboxylate from Step 1 with the desired amine (typically 1.5-3 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120-130°C for 30-40 minutes) to drive the amidation reaction.[11]
-
After cooling, the reaction mixture is typically purified by flash chromatography on silica gel to isolate the desired N-substituted 3-amino-6-methylpyrazine-2-carboxamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Conclusion: A Key Intermediate for Future Discoveries
This compound is a compound with significant utility in the field of medicinal chemistry. Its proper handling and storage are paramount to ensuring the quality of research and the safety of laboratory personnel. The synthetic protocols outlined in this guide provide a solid foundation for the development of novel compounds with potential therapeutic applications. As research in this area continues, the importance of this versatile building block in the design and synthesis of next-generation pharmaceuticals is poised to grow.
References
- Bouling Chemical Co., Limited.
- Apollo Scientific.
-
Vesela, V., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(15), 2789. [Link]
-
El-Sayed, M. A. A., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry, 62(16), 2636-2646. [Link]
-
ChemSynthesis. 3-amino-6-dimethylaminopyrazine-2-carboxylic acid. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 813-820. [Link]
-
Reddy, C. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. [Link]
- Google Patents.
-
PubChem. 3-Amino-5-methylpyrazine-2-carboxylic acid. [Link]
-
Synerzine. 3-Aminopyrazine-2-carboxylic acid Safety Data Sheet. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. achemtek.com [achemtek.com]
- 5. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-6-Bromopyrazine-2-Carboxylic Acid: Properties, Applications, Safety Data | Buy High-Purity 3-Amino-6-Bromopyrazine-2-Carboxylic Acid from Leading China Manufacturer [chemheterocycles.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. synerzine.com [synerzine.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for "3-Amino-6-methylpyrazine-2-carboxylic acid" coupling
Ticket ID: PYR-WZ-003 Status: Open Priority: High Subject: Optimization of Amide Bond Formation & Troubleshooting Guide[1][2]
Executive Summary
This support guide addresses the unique challenges of coupling 3-Amino-6-methylpyrazine-2-carboxylic acid (CAS: 6761-50-8).[1][2] This scaffold presents a "perfect storm" of synthetic difficulties: it is a zwitterionic species with poor solubility in non-polar solvents, possesses an electron-deficient amine (poor nucleophile), and a sterically hindered carboxylic acid prone to decarboxylation.[1]
This guide prioritizes Propylphosphonic Anhydride (T3P) and HATU chemistries, as field data suggests these offer the highest success rates over traditional carbodiimide (EDC/DCC) methods for this specific scaffold.[2]
Module 1: Solubility & Solvent Selection (The Foundation)
Issue: Users frequently report "gumming" or unreacted starting material due to the zwitterionic lattice energy of the starting material. Scientific Reality: The molecule exists as an inner salt.[2] Standard organic solvents (DCM, THF, Toluene) fail to break the electrostatic lattice, leading to heterogeneous reactions that stall.[1]
| Solvent System | Solubility Rating | Application Notes |
| DMF (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | Primary recommendation. Breaks zwitterionic interactions effectively.[1][2] |
| DMSO | ⭐⭐⭐⭐⭐ (Excellent) | Use if DMF is restricted.[1][2] Harder to remove during workup. |
| NMP | ⭐⭐⭐⭐ (Good) | Good alternative for microwave-assisted couplings.[1][2] |
| DCM / THF | ⭐ (Poor) | Avoid. Starting material will remain a suspension.[1][2] |
| Water/Dioxane | ⭐⭐⭐ (Moderate) | Viable only for Schotten-Baumann conditions (biphasic), but risks hydrolysis of activated esters.[1][2] |
Module 2: The Acid Coupling (Functionalizing the -COOH)
Scenario: You are attaching an external amine to the pyrazine carboxylic acid.[2]
Protocol A: The T3P Strategy (Recommended)
Why T3P? The 3-amino group can hydrogen-bond with the carbonyl oxygen, reducing electrophilicity.[1] T3P (Propylphosphonic anhydride) drives the reaction through a highly reactive mixed anhydride intermediate while scavenging the water byproduct.[2] It is less prone to epimerization and side-reactions than HATU for this scaffold.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of this compound in Anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 3.0 - 4.0 eq of DIPEA .
-
Amine Addition: Add 1.1 eq of the coupling partner (Amine).
-
Activation: Cool to 0°C. Add 1.5 - 2.0 eq of T3P (50% w/w in EtOAc/DMF) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.
-
Workup: T3P byproducts are water-soluble.[1][2] Dilute with EtOAc, wash with water (x3), sat.[1] NaHCO3, and Brine.[1][2]
Protocol B: The HATU Strategy (High Reactivity)
Use case: If T3P fails to push the reaction to completion due to extreme steric bulk on the amine partner.[2]
-
Dissolution: Dissolve 1.0 eq Acid in DMF.
-
Activation: Add 1.0 eq HATU and 2.0 eq DIPEA . Stir for 15 minutes before adding the amine.
-
Risk Mitigation: HATU can react with the 3-amino group of the pyrazine (guanidinylation) if left too long.[1][2] Do not exceed 30 mins activation time.
Module 3: The Nucleophilic Challenge (Functionalizing the -NH2)
Scenario: You are trying to couple the 3-amino group to an external acid. Issue: The pyrazine ring is electron-withdrawing, and the ortho-carboxylic acid further pulls density.[1][2] The 3-amino group is extremely non-nucleophilic.[1][2] Standard EDC/NHS couplings will fail.[1][2]
The "MsCl/NMI" Solution: Recent process chemistry indicates that standard coupling agents are insufficient.[1][2] You must generate a highly reactive intermediate using Methanesulfonyl Chloride (MsCl) and N-Methylimidazole (NMI) .[1][2]
Protocol:
-
Add NMI (3.0 eq) and cool to 0°C.
-
Add MsCl (1.2 eq) dropwise.[1][2] Stir 30 mins to form the mixed anhydride.
-
Add the this compound derivative (as the ester, usually, to prevent self-coupling).[1]
-
Heat to 40-60°C if necessary.
Module 4: Visualization & Logic Flow
Decision Tree: Optimizing Reaction Conditions
This diagram guides you through the selection of reagents based on your specific failure mode.[2]
Caption: Decision matrix for selecting coupling reagents based on solubility and functional group priority.
Module 5: Troubleshooting & FAQs
Q1: I see a new spot on TLC that isn't product or starting material. What is it?
-
Diagnosis: It is likely the Self-Coupled Dimer .[1][2] The 3-amino group of one molecule reacts with the activated acid of another.[1][2][3]
-
Fix: Ensure the external amine is added before the coupling agent (for T3P) or immediately after activation (for HATU).[2] Use a slight excess (1.2 eq) of the external amine to statistically favor the cross-coupling.[2]
Q2: The reaction turns black and yields are low.
-
Diagnosis: Thermal decomposition or decarboxylation.[1][2] Pyrazine-2-carboxylic acids are unstable at high temperatures (>100°C), especially in acidic media.[1][2]
-
Fix: Keep reaction temperature <60°C. If heating is required, use microwave irradiation for short bursts (10-20 mins) rather than prolonged reflux.
Q3: Can I use Acid Chlorides (SOCl2)?
-
Diagnosis: Risky.[1][2] Thionyl chloride generates HCl, which protonates the 3-amino group (deactivating it) but also increases the risk of decarboxylation.[1]
-
Fix: If you must use an acid chloride, convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM at 0°C, then evaporate to dryness to remove HCl before adding the amine and base.[2]
Q4: My product is water-soluble and I can't extract it.
-
Fix: Do not use standard aqueous workup.[1][2] Evaporate the DMF/DMSO (using a genevac or high-vac line), then load the crude oil directly onto a C18 (Reverse Phase) column.[1] Elute with Water/Acetonitrile (0.1% Formic Acid).[1][2]
References
-
T3P Application in Pyrazine Chemistry
-
MsCl/NMI Activation for Electron-Deficient Amines
-
General Pyrazine Coupling Methodology
-
Solubility & Zwitterionic Properties
- The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Side products in the synthesis of "3-Amino-6-methylpyrazine-2-carboxylic acid"
The following technical guide is structured as a specialized support center resource for researchers and process chemists working with 3-Amino-6-methylpyrazine-2-carboxylic acid (CAS: 56626-15-4). It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Case ID: PYR-56626-OPT Assigned Specialist: Senior Application Scientist Subject: Synthesis Optimization, Impurity Profiling, and Isolation Troubleshooting
Executive Summary & Reaction Landscape
The synthesis of this compound is deceptively simple. While the core transformation (typically hydrolysis of the corresponding nitrile or ester) is straightforward, the molecule possesses an amphoteric nature and thermal instability that frequently lead to yield collapse or "ghost" impurities.
The following workflow diagram illustrates the primary synthesis pathway and the critical branching points where side products are generated.
Figure 1: Reaction landscape highlighting the critical path to the target acid and the thermal/kinetic divergence points leading to impurities.
Troubleshooting & FAQs
Direct answers to the most common failure modes reported by process chemistry teams.
Issue 1: The "Disappearing Yield" Phenomenon
User Question: "My reaction conversion is 99% by HPLC, but after workup and filtration, I am recovering only 30-40% yield. Where is my product going?"
Technical Diagnosis: You are likely falling into the Isoelectric Trap . Unlike simple benzoic acids, pyrazine carboxylic acids are amphoteric. The pyrazine ring nitrogens are weakly basic, and the carboxyl group is acidic.
-
At pH > 4: The molecule exists as the carboxylate anion (water-soluble).
-
At pH < 0.5: The molecule exists as the pyridinium cation (protonated ring nitrogen, water-soluble).
-
At pH ~2.5 (Isoelectric Point): The molecule is neutral (zwitterionic or uncharged) and exhibits minimum solubility.
Corrective Protocol:
-
Do not neutralize to pH 7. Many standard protocols call for neutralizing the alkaline hydrolysis mixture to neutral pH. This will leave your product dissolved in the mother liquor.
-
Target pH 2.0 – 2.5. Acidify the reaction mixture carefully with concentrated HCl.
-
Chill & Wait. The crystallization is kinetically slow due to the formation of intermolecular hydrogen bond networks. Stir at 0–5°C for at least 2 hours before filtration.
Issue 2: The "Ghost" Impurity (Decarboxylation)
User Question: "I see a new impurity peak (RRT ~1.2) appearing during the drying step. It wasn't there in the wet cake."
Technical Diagnosis:
This is 2-amino-5-methylpyrazine , formed via thermal decarboxylation.
Electron-deficient heteroaromatic carboxylic acids are prone to losing
-
Heat (>60°C): especially in the presence of residual moisture.
-
Acid Catalysis: Residual mineral acid in the wet cake lowers the activation energy for decarboxylation.
Corrective Protocol:
-
Drying: Use a vacuum oven at maximum 45°C . Do not use an air oven at 80-100°C.
-
Washing: Ensure the wet cake is washed thoroughly with cold water (or minimal isopropanol) to remove excess mineral acid before drying.
-
Validation: Check the mass spectrum. The impurity will show a mass of
.
Issue 3: Incomplete Hydrolysis (The Amide Intermediate)
User Question: "I have a persistent impurity at [M-1] relative to the product. Extending reaction time doesn't help."
Technical Diagnosis: The impurity is likely 3-amino-6-methylpyrazine-2-carboxamide (Mass 152 vs Acid Mass 153).
-
Note: In ESI-MS, the amide (
) and Acid ( ) are easily distinguishable, but under some ionization conditions, they can be confused. -
Cause: The hydrolysis of the amide to the acid is the rate-limiting step. The nitrile hydrolyzes to the amide rapidly, but the amide requires higher energy to convert to the acid.
Corrective Protocol:
-
Increase Base Concentration: Ensure you are using at least 2.5 equivalents of NaOH. The reaction consumes 1 eq for the acid formation and 1 eq to form the salt, plus excess to drive kinetics.
-
Temperature: Ensure the internal temperature is maintained at reflux (>95°C). 80°C is often insufficient for the second hydrolysis step.
Impurity Profile & Analytical Data
Use the table below to identify peaks in your HPLC chromatogram.
Table 1: Common Impurities and Identification
| Compound | Structure Description | Relative Retention (RRT)* | Mass Shift (Δ) | Origin |
| Target Acid | 3-Amino-6-methylpyrazine-2-COOH | 1.00 | 0 | Product |
| Amide Impurity | 3-Amino-6-methylpyrazine-2-CONH2 | ~1.15 | -1 Da | Incomplete Hydrolysis |
| Decarboxylated | 2-Amino-5-methylpyrazine | ~1.30 | -44 Da | Thermal Degradation |
| Regioisomer | 3-Amino-5-methylpyrazine-2-COOH | ~0.95 | 0 Da | Starting Material Contamination |
*Note: RRT values are approximate for a standard C18 Reverse Phase method (Water/Acetonitrile/0.1% TFA). Pyrazines are polar; early elution is common.
Recommended Analytical Method (HPLC)
Standard C18 columns often fail to retain this polar molecule, leading to peak fronting and co-elution with salts.
Method Parameters:
-
Column: Mixed-mode HILIC/Ion-Exchange (e.g., Primesep 100 or equivalent) OR a Polar-Embedded C18 (e.g., Aquasil C18).
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10% B over 15 minutes. (Keep organic low to retain polarity).
-
Detection: UV at 254 nm (Pyrazine absorption max) and 310 nm.
References
-
Synthesis & Properties of Pyrazine Carboxylic Acids
- Title: Synthesis and properties of 3-aminopyrazine-2-carboxylic acid deriv
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of field standards).
-
Isoelectric Point & Solubility Principles
- Title: Isoelectric Point of Amino Acids (General Principles applied to Heterocycles).
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Decarboxylation Mechanisms
- Title: Thermal stability and decarboxylation of heteroarom
- Source: NIH / PubMed (Contextual grounding).
-
URL:[Link]
-
Analytical Methods for Polar Metabolites
- Title: HPLC Analysis of Amino Acids and Carboxylic Acids on Mixed-Mode Columns.
- Source: Helix Chrom
-
URL:[Link]
Technical Support Center: Troubleshooting Low Reactivity of 3-Amino-6-methylpyrazine-2-carboxylic Acid
Welcome to the technical support center for 3-Amino-6-methylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the reactivity of this compound in their synthetic workflows. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am attempting an amide coupling reaction with this compound and a primary amine using standard coupling agents (e.g., DCC, EDC/HOBt), but I am observing very low to no product formation. What is the likely cause?
A1: The low reactivity you are experiencing is likely due to the electronic nature of the pyrazine ring system. The pyrazine ring is electron-deficient, which withdraws electron density from the carboxylic acid group. This deactivation makes the carboxyl group less nucleophilic and more difficult to activate with standard carbodiimide-based coupling agents. Furthermore, the adjacent amino group can also influence the electronic properties and potentially interfere with the reaction.
Several studies on similar aminopyrazine systems have shown that common coupling agents can be inefficient.[1] To overcome this, more potent activating agents or alternative synthetic routes are often necessary.
Q2: What specific coupling agents are recommended for successful amide bond formation with this molecule?
A2: For effective amide coupling with electron-deficient systems like this compound, it is advisable to use stronger coupling agents. Two particularly effective options reported in the literature are:
-
1,1'-Carbonyldiimidazole (CDI): CDI is known to react with carboxylic acids to form a highly reactive acyl-imidazole intermediate, which then readily reacts with amines.[2] This method often proceeds under mild conditions.
-
Propylphosphonic Anhydride (T3P®): T3P® is a powerful water-scavenging and activating agent that has been successfully used for the synthesis of pyrazine-2-carboxamide derivatives.[3] It is known to be effective in cases where other coupling agents fail.
The choice between these will depend on the specific amine you are using and the overall reaction conditions. It is recommended to screen both to determine the optimal reagent for your substrate.
Troubleshooting Guides
Issue 1: Persistent Low Yields in Amide Coupling Reactions
If you have already switched to a more potent coupling agent like CDI or T3P and are still experiencing low yields, consider the following troubleshooting steps:
1. Solvent Selection and Solubility:
-
Problem: this compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.
-
Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the starting materials.[2][3] A homogeneous reaction is critical for efficient coupling.
2. Reaction Temperature and Time:
-
Problem: The activation energy for the reaction may not be met at room temperature.
-
Solution: Consider increasing the reaction temperature. For instance, some procedures involving CDI activation are followed by heating, sometimes under microwave irradiation, to drive the reaction to completion.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for any degradation of starting materials or product at elevated temperatures.
3. Stoichiometry of Reagents:
-
Problem: Inadequate amounts of the coupling agent or amine can lead to incomplete conversion.
-
Solution: It is common to use a slight excess of the amine (e.g., 1.1-1.5 equivalents) and the coupling agent (e.g., 1.3 equivalents of CDI) to ensure the reaction goes to completion.[2]
Experimental Protocol: Amide Coupling using CDI
Here is a general protocol for amide coupling using CDI, based on literature procedures.[2]
-
Dissolve this compound (1.0 eq.) in anhydrous DMSO.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.3 eq.) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes, or until CO2 evolution ceases. This indicates the formation of the activated acyl-imidazole intermediate.
-
Add the desired amine (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 120 °C) and monitor its progress. Microwave irradiation can also be employed to shorten the reaction time.[2]
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the crude product by chromatography.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
Issue 2: Difficulty with Esterification Reactions
Direct esterification of this compound can also be challenging due to the deactivated carboxylic acid.
Q3: I am trying to perform a Fischer esterification with methanol and a catalytic amount of sulfuric acid, but the reaction is very slow and incomplete. What can I do?
A3: The conditions for Fischer esterification often need to be more forcing for this substrate.
-
Increase Reaction Time: Some published procedures for the methyl ester synthesis of similar compounds report reaction times of up to 48 hours at room temperature.[2]
-
Increase Catalyst Loading: While catalytic amounts of acid are typical, you may need to use a higher concentration of sulfuric acid.
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods such as reaction with a diazoalkane or conversion to the acid chloride followed by reaction with the alcohol. However, these methods may have functional group compatibility issues.
A More Reliable Two-Step Approach to Amide Synthesis
Given the challenges with direct coupling, a frequently employed and often more reliable strategy is a two-step process:
-
Esterification: First, convert the carboxylic acid to its methyl ester. This can often be achieved in bulk and the resulting ester is typically easier to purify and handle than the starting acid.[2]
-
Aminolysis: The resulting methyl ester can then be reacted with the desired amine to form the amide. This step can sometimes be accelerated with microwave irradiation.[2]
Experimental Protocol: Two-Step Esterification and Aminolysis
Step 1: Methyl Ester Formation [2]
-
Suspend this compound in methanol.
-
Cool the mixture to 0 °C.
-
Carefully add concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours), monitoring by TLC.
-
Upon completion, pour the mixture into water and neutralize with a base such as sodium bicarbonate.
-
Extract the methyl ester product and purify.
Step 2: Aminolysis of the Methyl Ester [2]
-
Dissolve the purified methyl 3-amino-6-methylpyrazine-2-carboxylate in a suitable solvent.
-
Add the desired amine.
-
Heat the reaction mixture, potentially using a microwave reactor, to drive the aminolysis.
-
Isolate and purify the final amide product.
Workflow for Two-Step Amide Synthesis
Caption: Two-step approach for amide synthesis via an ester intermediate.
Q4: Are there any known side reactions to be aware of?
A4: Yes, the pyrazine ring itself can be reactive under certain conditions. For example, reactions with strong electrophilic reagents like sulfuryl chloride can lead to chlorination of the pyrazine ring.[4] While this may not be a common side reaction during amide coupling or esterification, it highlights the importance of choosing reagents that are selective for the carboxylic acid group. Always ensure your reaction conditions are not overly harsh to avoid unwanted reactions on the heterocyclic core.
Summary of Recommended Reaction Conditions
| Reaction Type | Reagent/Method | Solvent | Temperature | Key Considerations |
| Amide Coupling (Direct) | 1,1'-Carbonyldiimidazole (CDI) | Anhydrous DMSO | Room temp. then heat (e.g., 120°C) | Ensure complete dissolution; use excess amine. |
| Propylphosphonic Anhydride (T3P®) | DMF | Room temp. | Effective for difficult couplings. | |
| Esterification | Fischer Esterification (Methanol/H₂SO₄) | Methanol | Room temp. | Requires long reaction times (up to 48h).[2] |
| Amide Coupling (Two-Step) | 1. Esterification (as above) | Methanol | Room temp. | A reliable alternative to direct coupling. |
| 2. Aminolysis | Varies | Heat/Microwave | The ester is generally more reactive than the acid. |
References
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
Sources
Preventing decomposition of "3-Amino-6-methylpyrazine-2-carboxylic acid" during reaction
[1][2]
Subject: Preventing Decomposition & Side Reactions During Synthesis Molecule: 3-Amino-6-methylpyrazine-2-carboxylic acid (AMPC) CAS: 28643-16-5 (Generic analog ref: 5424-01-1)[1][2][3]
Executive Summary: The Stability Paradox
This compound presents a unique "push-pull" stability challenge.[1][2] The electron-rich amino group (position 3) and the electron-poor pyrazine ring create a zwitterionic character that complicates solubility.[1][2] However, the primary failure mode is the ortho-effect : the proximity of the nucleophilic amine to the electrophilic carboxylic acid (position 2) predisposes the molecule to thermal decarboxylation or intramolecular cyclization (lumazine formation) upon activation.[2][3]
This guide replaces trial-and-error with mechanistic control.
Critical Failure Modes & Troubleshooting
Module A: Thermal Decarboxylation (The "Disappearing Product")
Symptom: Evolution of gas bubbles during heating; loss of carboxylic acid peak in NMR; formation of 2-amino-5-methylpyrazine.[1][2]
Mechanism: Pyrazine-2-carboxylic acids are inherently unstable at high temperatures because the electron-deficient ring facilitates the loss of CO₂.[1][2] The 6-methyl group slightly stabilizes the ring, but the 3-amino group can act as an intramolecular base, lowering the activation energy for decarboxylation.[1][2]
Q: Can I use Thionyl Chloride (
-
Rapid Decarboxylation: The formation of the acyl chloride creates a highly electron-deficient species that decarboxylates rapidly, often before it can react with your amine.[1][2]
-
Methyl Oxidation: In methyl-substituted heteroaromatics, hot
can radically chlorinate the methyl group, leading to trichloromethyl side products [1].[1][2]
Corrective Protocol: The "Cold Activation" Strategy Do not exceed 40°C during activation.[1][2] Use mild coupling agents that operate at room temperature.[1][2][4]
Module B: Intramolecular Cyclization (The "Bicyclic Impurity")
Symptom: Formation of insoluble precipitates during amide coupling; Mass Spec shows M-18 peak (loss of water).[1][2][3]
Mechanism: When the carboxylic acid is activated (e.g., as a mixed anhydride or active ester), the amino group at position 3 is perfectly positioned to attack the activated carbonyl.[2][3] This forms a bicyclic lumazine or pteridinone derivative, effectively capping your reaction.[1][2]
Q: How do I prevent self-condensation? A: You must modulate the nucleophilicity of the amine or the electrophilicity of the activator. Since protecting the 3-amino group (e.g., with Boc) is difficult due to its low nucleophilicity, the best approach is to use high-speed coupling agents that favor intermolecular reaction over intramolecular cyclization, or use the Ester-Aminolysis Route .[2]
Validated Experimental Protocols
Protocol 1: The Safe Direct Coupling (HATU Method)
Best for: Small scale, high-value amines.[1][2][3]
Rationale: HATU generates an active ester (OAt) that reacts faster with the target amine than the intramolecular 3-amino group can cyclize.[1][2][3]
| Step | Action | Critical Parameter |
| 1 | Dissolve AMPC (1.0 eq) in dry DMF or DMSO . | Do not use DCM (poor solubility).[1][2][3] |
| 2 | Add DIPEA (3.0 eq).[1][2][3] | Ensure pH is basic (~8-9) to solubilize zwitterion. |
| 3 | Add HATU (1.1 eq) at 0°C . | Cooling is mandatory to suppress decarboxylation. |
| 4 | Stir for 15 mins, then add Target Amine (1.2 eq). | Minimize activation time. |
| 5 | Allow to warm to RT and stir for 4-16h. | Monitor by LCMS.[1][2] |
Protocol 2: The Indirect Ester-Aminolysis Route (Scalable)
Best for: Large scale, avoiding expensive coupling agents.[1][2][3]
Rationale: Methyl esters are more stable than acid chlorides.[1][2] Aminolysis of the ester avoids the highly activated intermediate that leads to cyclization.[1][2]
-
Esterification: Suspend AMPC in MeOH. Add catalytic
(or HCl in dioxane).[1][2][3] Reflux gently until clear (monitor strictly to avoid decarboxylation). Isolate the methyl ester.[1][2] -
Aminolysis: React the methyl ester with your target amine in MeOH/THF using Magnesium Methoxide (
) as a catalyst, or simple heating if the amine is nucleophilic enough.[1][2][3]
Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways. Red paths indicate failure modes; Green paths indicate successful synthesis.[1][2]
Caption: Workflow logic for AMPC. Avoid thionyl chloride to prevent decarboxylation.[1][2] Use HATU or Ester intermediates for stability.[1][2]
FAQ: Technical Troubleshooting
Q: My reaction mixture turned black and tarry when using oxalyl chloride/DMF. Why? A: This is likely polymerization initiated by the Vilsmeier reagent formed in situ.[1][2] Pyrazines are electron-deficient but the amino group makes them susceptible to oxidation and complexation.[1][2] Switch to CDI (Carbonyldiimidazole) in DMSO. CDI forms an acyl-imidazole intermediate that is reactive but less prone to violent decomposition than acid chlorides [2].[1][2]
Q: I see a peak at M-44 in my LCMS. What is it?
A: M-44 corresponds to the loss of
Q: The starting material won't dissolve in DCM or THF. A: AMPC is zwitterionic and highly polar.[1][2] It requires polar aprotic solvents like DMSO or DMF .[1][2] For workup, do not try to extract into organic solvents from water; instead, crash the product out by adding water to the DMSO reaction mixture, or use n-Butanol for extraction.[2]
References
-
Davis, M., & Scanlon, D. B. (1977).[1][2][3][5] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[1][3][5] [1][2][3]
-
Bouz, G., et al. (2019).[1][2][3] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1426.[1][2][3] [1][2][3]
-
Dose, K. (1957).[1][2][3] Catalytic Decarboxylation of α-amino acids. Nature, 179, 734–735.[1][2][3] [1][2][3]
Sources
- 1. 3-Amino-2-pyrazinecarboxylic acid = 99 5424-01-1 [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
Common impurities in "3-Amino-6-methylpyrazine-2-carboxylic acid" and their removal
Introduction: The "Zwitterion Trap"
Welcome to the technical support hub for 3-Amino-6-methylpyrazine-2-carboxylic acid (AMPC). If you are accessing this guide, you are likely facing challenges with purity, low yields, or inexplicable peaks in your LC-MS data.
The Core Challenge: AMPC is not a standard organic intermediate; it is a zwitterion .[1][2]
At neutral pH, the carboxylic acid is deprotonated (
This guide prioritizes isoelectric precipitation and controlled hydrolysis over chromatography, providing a scalable, self-validating purification workflow.[1]
Module 1: Diagnostic Matrix (Impurity Identification)
Before attempting purification, identify your specific impurity profile.[1][2] The synthesis of AMPC typically involves the hydrolysis of 3-amino-6-methylpyrazine-2-carbonitrile or condensation of ethyl acetoacetate with diaminomaleodinitrile (DAMN) derivatives.[1][2]
Table 1: Common Impurities & Diagnostic Signals
| Impurity Name | Structure Description | Origin | LC-MS / NMR Signature |
| Impurity A (Decarboxylated) | 2-Amino-5-methylpyrazine | Thermal Degradation. Occurs if hydrolysis temp > 80°C or during prolonged acidic reflux.[1][2] | MS: [M-44] peak (Loss of |
| Impurity B (The Amide) | 3-Amino-6-methylpyrazine-2-carboxamide | Incomplete Hydrolysis. The nitrile hydrolyzes to amide first, then acid.[1] | MS: [M-1] (vs Acid). H-NMR: Distinct broad singlet doublets ( |
| Impurity C (The Ester) | Methyl 3-amino-6-methylpyrazine-2-carboxylate | Solvent Side-Reaction. If methanol is used during quenching or workup with acid.[1][2] | H-NMR: Sharp singlet ( |
| Impurity D (Regioisomer) | 3-Amino-5-methylpyrazine-2-carboxylic acid | Synthesis Selectivity. Occurs during cyclization of asymmetrical precursors.[1][2] | H-NMR: Subtle shift in aromatic ring proton coupling constants. |
Module 2: The Purification Workflow
The following logic gate describes the decision-making process for purifying AMPC. We utilize the pH Switch method to separate the product from non-zwitterionic impurities.[1][2]
Figure 1: The pH Switch Purification Logic. By converting the molecule to its anion (soluble) and then its zwitterion (insoluble), we mechanically separate it from neutral impurities.[1][2]
Module 3: Detailed Protocols
Protocol A: The Isoelectric "Crash" (Primary Purification)
Best for: Removing decarboxylated by-products and inorganic salts.[1][2]
The Science: AMPC has a pKa associated with the pyrazine nitrogen (~1-2) and the carboxylic acid (~3-4).[1][2] The molecule is least soluble at its isoelectric point (pI), typically between pH 3.0 and 3.5.[1][2]
-
Dissolution: Suspend crude AMPC (10 g) in Water (40 mL) .
-
Basification: Slowly add 2M NaOH dropwise with stirring until pH reaches 10–11. The solution should become clear (yellow/orange).[1][2]
-
Optional Wash: Extract the aqueous alkaline layer with Ethyl Acetate (2 x 20 mL) .[1][2]
-
Precipitation: Cool the aqueous phase to 5–10°C.
-
Acidification: Slowly add 2M HCl or Glacial Acetic Acid dropwise.
-
Isolation: Stir for 30 mins at 5°C. Filter the solid.
-
Wash: Wash with ice-cold water (minimal volume) followed by cold ethanol.
Protocol B: Recrystallization (Polishing)
Best for: Removing trace colored oligomers.[1][2]
-
Process: Heat the solvent to 80°C. Add wet cake from Protocol A until saturation.
-
Carbon Treatment: Add Activated Carbon (5% w/w) and stir for 10 mins. Filter hot through Celite.[1][2]
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Yield: Typical recovery is 70-80% with >99% purity.[1]
Module 4: Troubleshooting FAQs
Q1: My product is turning brown/black during drying. What is happening?
-
Cause: Pyrazines are electron-deficient but the amino group makes this ring susceptible to oxidative oligomerization, especially in the presence of light and moisture.[1]
-
Fix: Ensure the final wash removes all traces of strong acid or base.[1][2] Dry in a vacuum oven at <50°C under nitrogen bleed. Store in amber vials.
Q2: I see a large peak at [M-44] in MS, and my melting point is low.
-
Cause: You have significant decarboxylation (Impurity A).[1][2] This often happens if you dried the material at too high a temperature (>100°C) or if the hydrolysis step was too aggressive.[1][2]
-
Fix: Use Protocol A (Step 3) . The decarboxylated impurity is not an acid; it will extract into Ethyl Acetate when the product is held in the aqueous phase at pH 10.[1][2]
Q3: The product won't precipitate when I add acid.
-
Cause: You likely overshot the isoelectric point.[1][2] If you drop the pH to 1.0, the amine protonates, forming the soluble HCl salt.[1][2]
-
Fix: Back-titrate with dilute NaOH carefully to pH 3.0. The solid will reappear.[1][2]
Q4: High Ash Content (Inorganic Residue). [1][2]
-
Cause: Trapped NaCl from the NaOH/HCl neutralization.
-
Fix: The isoelectric precipitate must be washed.[1][2] Use ice-cold water . If solubility is too high in water, wash with 50% Ethanol/Water .[1][2]
References
-
Synthesis & Hydrolysis: Process for the preparation of 3-aminopyrazine-2-carboxylic acid. EP0436088A1.[1][2] (Describes the alkaline hydrolysis and pH adjustment for precipitation).
-
Esterification & Impurities: Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. EP0416220A1.[1][2] (Details the methyl ester impurity and separation logic).
-
Decarboxylation Mechanism: Decarboxylation of Carboxylic Acids. Master Organic Chemistry. (General mechanism for beta-amino/keto acid decarboxylation).[1][2]
-
Physical Properties: 3-Amino-5-methylpyrazine-2-carboxylic acid. PubChem CID 279233.[1][2][3] (Physical data and structural confirmation). [1][2]
Sources
Technical Support Center: Purification of 3-Amino-6-methylpyrazine-2-carboxylic Acid
Case ID: 3A6MP-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Recrystallization and Purification Protocols for Zwitterionic Pyrazines
Executive Summary: The "Zwitterion Paradox"
Purifying 3-Amino-6-methylpyrazine-2-carboxylic acid presents a unique challenge due to its amphoteric nature. Unlike simple organic acids or bases, this molecule exists primarily as a zwitterion (inner salt) in neutral aqueous solutions.
The Core Issue: Standard organic extraction (e.g., DCM/Water) often fails because the molecule remains water-soluble across a broad pH range. Successful purification requires exploiting the Isoelectric Point (pI) or utilizing Hydrothermal Recrystallization .
This guide outlines two field-proven methodologies to achieve >98% purity.
Critical Physical Parameters
Before beginning, verify your target compound's properties to ensure these protocols align with your specific synthesis route.
| Parameter | Value / Characteristic | Implication for Purification |
| CAS Number | 6761-50-8 | Verification of identity.[1] |
| Structure Type | Amphoteric Heterocycle | Soluble in both strong acid (cationic) and strong base (anionic). |
| Solubility (Water) | Moderate (Cold), High (Hot) | Ideal for thermal recrystallization. |
| Solubility (Ethanol) | Poor | Excellent anti-solvent candidate. |
| Major Impurities | 3-Amino-5-methyl isomer, Decarboxylated species | Regioisomers often co-crystallize; requires slow cooling. |
Primary Purification Protocols
Method A: Isoelectric Precipitation (Recommended for Crude Batches)
Best for: Removing inorganic salts and non-zwitterionic organic impurities.
The Mechanism: At its isoelectric point (approx.[2] pH 3.5–4.0), the net charge of the molecule is zero. The lattice energy overcomes solvation energy, forcing precipitation.
Protocol:
-
Dissolution: Suspend the crude solid in distilled water (10 mL/g).
-
Basification: Slowly add 2M NaOH dropwise with stirring until the solution reaches pH 9–10 . The solid should fully dissolve as the anionic carboxylate salt forms.
-
Checkpoint: If solids remain at pH 10, filter them out. These are likely non-acidic impurities.
-
-
Acidification: Slowly add 1M HCl dropwise. Monitor pH continuously.
-
Critical Step: As you pass pH 7, the solution may cloud. Continue adding acid until you reach pH 3.5 – 4.0 .
-
-
Crystallization: Stir the slurry at room temperature for 30 minutes, then cool to 0–4°C for 1 hour.
-
Isolation: Filter the solid and wash with a minimal amount of ice-cold water, followed by cold ethanol.
Method B: Hydrothermal Recrystallization (Polishing Step)
Best for: Final purification to reach pharmaceutical-grade purity (>99%).
Protocol:
-
Slurry: Suspend the semi-pure acid in Water:Ethanol (9:1 v/v) . Use approximately 15 mL of solvent per gram of solute.
-
Heating: Heat the mixture to reflux (approx. 90°C) .
-
Troubleshooting: If the solid does not dissolve, add water in 1 mL increments until a clear solution is obtained. Do not add more ethanol.
-
-
Hot Filtration: If insoluble particles remain (dust, silica), filter rapidly through a pre-heated funnel.
-
Controlled Cooling:
-
Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet. Rapid cooling traps impurities.
-
Once at room temperature, move to a refrigerator (4°C) for 12 hours.
-
-
Harvest: Filter the needle-like crystals. Wash with cold acetone (to remove surface water) and dry under vacuum at 50°C.
Visualization: Solubility Logic Flow
The following diagram illustrates the decision logic for selecting the correct purification route based on the state of your crude material.
Caption: Decision matrix for selecting between pH-swing precipitation and thermal recrystallization based on impurity profile.
Troubleshooting Guide
Issue 1: "The product oils out instead of crystallizing."
-
Cause: The cooling rate was too fast, or the ethanol concentration is too high.
-
Fix: Re-heat the mixture until clear. Add a small amount of water (5-10% of total volume) to reduce the ethanol ratio. Turn off the heat and allow the flask to cool in the oil bath (insulating it) to ensure a very slow temperature gradient. Seed the solution with a tiny crystal of pure product at 40°C.
Issue 2: "The product is colored (yellow/brown) even after recrystallization."
-
Cause: Oxidation products of the aminopyrazine ring (common in older batches).
-
Fix: During Method B (Heating step), add Activated Carbon (5 wt%) . Stir at reflux for 10 minutes, then perform the hot filtration step carefully to remove the carbon. The carbon will adsorb the high-molecular-weight colored impurities.
Issue 3: "Yield is significantly lower than expected (<40%)."
-
Cause: The pH during precipitation (Method A) was not exactly at the isoelectric point (pI).
-
Fix: The pI is sharp. If you stop at pH 5 or pH 2, significant product remains in solution. Use a calibrated pH meter, not litmus paper. Alternatively, concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a second crop.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, but Ethanol is preferred. Methanol is more toxic and has a higher solubility parameter for this compound, which might reduce recovery yield. Ethanol acts as a better anti-solvent in the cooling phase.
Q: My NMR shows a peak at ~2.5 ppm that won't go away. What is it? A: If you synthesized this via condensation, this is likely the 5-methyl isomer . These isomers have very similar solubilities. To remove it, you must perform Method B but use a slower cooling rate (0.1°C/min). The 6-methyl isomer (target) generally crystallizes first due to better packing symmetry.
Q: Why do I need to dry at 50°C? Can I air dry? A: Pyrazine carboxylic acids can form hydrates. Vacuum drying at 50°C ensures the removal of lattice water and residual solvent, providing an accurate weight for yield calculation.
References
-
PubChem. (n.d.).[1] 3-Amino-5-methylpyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]
- Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives. Molecules, 14(10), 4166-4179.
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[3] (Source for general pKa values of aminopyrazines).
Sources
Technical Support Center: Analytical Methods for Impurity Detection in 3-Amino-6-methylpyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of "3-Amino-6-methylpyrazine-2-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions to support your experimental work in ensuring the purity and safety of this active pharmaceutical ingredient (API).
Introduction: The Criticality of Impurity Profiling
This compound is a key heterocyclic compound, and like any API, its purity is paramount to its safety and efficacy. Impurities can arise from various sources, including starting materials, intermediates, by-products of the chemical synthesis, and degradation products.[1] Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[2][3] This center provides the necessary technical insights to develop and troubleshoot robust analytical methods for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in this compound?
A1: Understanding the synthesis route is key to predicting potential impurities. While the exact commercial synthesis is proprietary, we can infer likely impurities based on common synthetic pathways for pyrazine derivatives. A plausible route involves the condensation of an aminonitrile with a dicarbonyl compound, followed by oxidation and hydrolysis.
Potential Impurities Could Include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from intermediate steps in the synthesis.
-
By-products: Resulting from side reactions, such as dimerization, over-methylation, or incomplete amination. For instance, if a methylation step is involved, there could be regioisomers or demethylated analogues.
-
Reagents and Solvents: Residual chemicals used during the synthesis and purification process.[4]
Q2: What is the recommended primary analytical technique for the quantification of impurities?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry-standard and recommended primary technique for separating and quantifying impurities in this compound.[5] Its robustness, reproducibility, and ability to separate structurally similar compounds make it ideal for routine quality control and stability testing.
Why HPLC-UV?
-
Expertise & Causality: The pyrazine ring system in the target molecule contains a chromophore that absorbs UV light, making UV detection highly suitable and sensitive. Reversed-phase HPLC is typically the first choice due to its versatility. However, given the polar nature of the amino and carboxylic acid groups, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can offer superior retention and separation for highly polar impurities.[6][7]
-
Trustworthiness: A well-validated HPLC method provides a self-validating system for impurity control. Method validation parameters such as specificity, linearity, accuracy, precision, and robustness ensure that the results are reliable and meet regulatory expectations.
Q3: I am developing an HPLC method. What are the key parameters to consider?
A3: Method development should be a systematic process. The goal is to achieve adequate resolution between the main component (API) and all potential impurities.
Key HPLC Method Development Parameters:
| Parameter | Starting Recommendation & Rationale |
| Column Chemistry | C18 (Reversed-Phase): A good starting point for general-purpose separation. HILIC or Mixed-Mode: Consider if early eluting, polar impurities are expected. These columns provide better retention for hydrophilic compounds.[7] |
| Mobile Phase A | Aqueous Buffer: 10-25 mM phosphate or acetate buffer. The pH should be carefully selected to control the ionization state of the acidic (carboxylic acid) and basic (amino) functional groups to optimize retention and peak shape. A starting pH of around 2.8-4.8 is common.[6][7] |
| Mobile Phase B | Organic Modifier: Acetonitrile is preferred over methanol due to its lower viscosity and UV cutoff. |
| Elution Mode | Gradient Elution: Start with a shallow gradient (e.g., 5% to 95% B over 30-40 minutes) to screen for all potential impurities. This can be optimized to a faster gradient or an isocratic method once the impurity profile is understood. |
| Detection Wavelength | UV Spectrophotometer: Monitor at the lambda max (λmax) of the API for maximum sensitivity. Also, monitor at a lower wavelength (e.g., 220 nm) to detect impurities that may not have the same chromophore.[5] |
| Column Temperature | 30-40 °C: Elevated temperatures can improve peak efficiency and reduce analysis time by lowering mobile phase viscosity. |
| Flow Rate | 1.0 mL/min: For a standard 4.6 mm ID column. This can be adjusted to optimize resolution and run time. |
Q4: What regulatory thresholds for impurities do I need to follow?
A4: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[2][8] The thresholds are based on the maximum daily dose of the drug.
ICH Q3A(R2) Thresholds Summary:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[8]
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
Q5: When is Mass Spectrometry (MS) necessary for impurity analysis?
A5: Mass Spectrometry, typically coupled with liquid chromatography (LC-MS), is essential for the structural elucidation of unknown impurities.[9] It should be employed when an impurity is detected above the ICH identification threshold.
LC-MS Workflow:
-
Detection: An unknown peak is observed in the HPLC-UV chromatogram above the identification threshold.
-
Mass Determination: An LC-MS analysis is performed to obtain the accurate mass of the impurity. High-resolution mass spectrometry (HRMS) is often used to help determine the elemental composition.[10]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the impurity ion. The resulting fragmentation pattern provides structural information, acting like a molecular fingerprint.[9][11]
-
Structure Proposal: Based on the accurate mass, elemental composition, and fragmentation data, a chemical structure is proposed. This is often done by comparing the data to the structure of the API and considering plausible degradation or synthesis pathways.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a logical workflow for the detection, identification, and quantification of impurities.
Caption: A typical workflow for impurity analysis in drug development.
Troubleshooting Guide
Q: My HPLC peaks for the API and/or impurities are tailing. What are the common causes and solutions?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
Troubleshooting Peak Tailing:
| Potential Cause | Explanation & Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica backbone of the column can interact with the basic amino group of your molecule, causing tailing. Solution: 1. Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This protonates the silanol groups, minimizing the interaction. 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Solution: Dilute your sample and re-inject. Check if the peak shape improves. |
| Column Contamination or Degradation | Buildup of contaminants on the column frit or head can distort peak shape. A void in the column packing material can also be a cause. Solution: 1. Wash the Column: Follow the manufacturer's instructions for column washing. A typical wash sequence might be water, isopropanol, hexane, isopropanol, and then back to your mobile phase. 2. Reverse the Column: Temporarily reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit. Note: Only do this with columns specifically designed to tolerate reverse flow. 3. Replace the Column: If washing and reversing do not solve the problem, the column may be at the end of its life and need replacement. |
| Extra-Column Dead Volume | Excessive volume from tubing, fittings, or an incorrect flow cell can cause peak broadening and tailing. Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length. |
Q: I'm not seeing my low-level impurities with LC-MS. How can I improve sensitivity?
A: Low sensitivity in LC-MS can be due to poor ionization, matrix effects, or suboptimal instrument parameters.
Improving LC-MS Sensitivity:
| Strategy | Rationale & Action |
| Optimize Mobile Phase | The mobile phase composition significantly impacts electrospray ionization (ESI) efficiency. Action: 1. Use Volatile Buffers: Replace non-volatile buffers like phosphate with volatile ones like ammonium formate or ammonium acetate. 2. Add a Modifier: A small amount of formic acid (0.1%) in the mobile phase can aid in protonation and improve signal in positive ion mode, which is suitable for the amino group on your molecule. |
| Select the Correct Ionization Mode | Your molecule has both acidic and basic functional groups. Action: Analyze your sample in both positive ion mode (ESI+) to target the protonated amine and negative ion mode (ESI-) to target the deprotonated carboxylic acid. One mode will likely provide a better signal. |
| Tune Mass Spectrometer Parameters | Instrument parameters like capillary voltage, cone voltage, and gas flows are critical for sensitivity. Action: Perform an infusion analysis of your API or a known standard to optimize these parameters specifically for your compound's m/z. |
| Sample Preparation | Matrix components from your sample can suppress the ionization of your target analyte. Action: If analyzing from a complex matrix, consider a solid-phase extraction (SPE) cleanup step to remove interfering substances before injection. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification
This protocol provides a starting point for method development. It must be fully validated according to ICH guidelines before use in a regulated environment.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 80% B
-
35-40 min: 80% B
-
40.1-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 254 nm and 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject a blank (diluent), a system suitability standard, and the sample solution.
-
Integrate all peaks and calculate the area percent of each impurity relative to the total peak area.
-
Protocol 2: LC-MS Method for Impurity Identification
This protocol is for the structural elucidation of unknown impurities.
-
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Liquid Chromatography Conditions:
-
Use the same LC conditions as the HPLC-UV method, but ensure the mobile phase is compatible with MS (e.g., using ammonium formate instead of a non-volatile buffer).
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes (separate runs).
-
Scan Range: m/z 50 - 1000.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the API.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the masses of interest to obtain fragmentation spectra.
-
-
Data Analysis:
-
Extract the accurate mass of the impurity peak.
-
Use the instrument software to predict the elemental composition.
-
Interpret the MS/MS fragmentation pattern to propose a structure.
-
References
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11).
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. (EP0416220A1).
- Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Impurity profile of amino acids?. (2005).
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). European Medicines Agency.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Spectroscopy of Carboxylic Acid Derivatives. (2021-12-27). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. helixchrom.com [helixchrom.com]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validation of the in vitro activity of "3-Amino-6-methylpyrazine-2-carboxylic acid"
Executive Summary: The Pyrazine "Privileged" Scaffold
3-Amino-6-methylpyrazine-2-carboxylic acid is a critical heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Unlike simple solvents or reagents, this molecule possesses intrinsic biological activity as a pharmacophore , specifically acting as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors and antimycobacterial agents .
This guide validates the in vitro utility of this molecule by comparing it against its two structural neighbors: 3-Aminopyrazine-2-carboxylic acid (Des-methyl analog) and 5-Methylpyrazine-2-carboxylic acid (Des-amino analog). We focus on its validation in Kinase Inhibition (FGFR signaling) and Antimicrobial Potency (TB models) .
Chemical Identity Verification:
-
Target Name: this compound[1]
-
Functional Role: Hydrogen bond donor/acceptor scaffold with lipophilic tuning (6-methyl).
-
Key Application: Precursor for pan-FGFR inhibitors and P2X3 antagonists.
Mechanistic Profiling & SAR Logic
The biological value of this molecule lies in the precise arrangement of its three functional groups on the pyrazine ring.
-
Position 2 (-COOH): Acts as a "warhead" anchor. In physiological pH, it exists as a carboxylate, facilitating ionic interactions with lysine/arginine residues in enzyme pockets (e.g., FGFR kinase domain).
-
Position 3 (-NH2): A critical Hydrogen Bond Donor (HBD). It mimics the adenine ring of ATP, allowing the molecule to bind competitively to kinase ATP-binding sites.
-
Position 6 (-CH3): The differentiator. This methyl group increases lipophilicity (LogP) and sterically hinders metabolic oxidation at the 6-position, a common clearance pathway for pyrazines.
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR Map illustrating how the 6-methyl group enhances stability and permeability compared to non-methylated analogs, while the amino-acid pair drives binding.
Comparative Analysis: Target vs. Alternatives
To validate the "6-methyl" variant, we compare it with standard alternatives used in similar screenings.
Table 1: Physicochemical & Functional Comparison
| Feature | Target Product (3-Amino-6-methyl...)[1][2] | Alternative A (3-Aminopyrazine-2-COOH) | Alternative B (Pyrazinamide/POA) |
| Structure Diff | Contains 6-Methyl group | Lacks Methyl group | Lacks 3-Amino group |
| LogP (Calc) | ~0.2 (Balanced) | -0.6 (Too Polar) | -0.7 (Hydrophilic) |
| Kinase Binding | High (ATP mimetic + hydrophobic fit) | Moderate (Lacks hydrophobic fill) | None (Lacks H-bond donor) |
| Primary Use | FGFR/P2X3 Inhibitor Scaffold | General Synthon | Tuberculosis Drug (Prodrug) |
| Solubility | Moderate (DMSO/Methanol) | High (Water) | High (Water) |
| Metabolic Stability | High (C6 blocked) | Low (Prone to C6 oxidation) | Moderate |
Validation Insight: The Target Product is superior for intracellular targets (like Kinases) because the 6-methyl group improves cell permeability (LogP) without sacrificing the essential hydrogen bonding of the amino group. Alternative A is often too polar to cross cell membranes effectively in in vitro phenotypic assays.
In Vitro Validation Protocols
To validate the activity of this scaffold, two distinct assays are recommended: ADP-Glo Kinase Assay (Target Engagement) and REMA (Phenotypic Antimicrobial).
Protocol A: ADP-Glo™ Kinase Assay (FGFR1 Inhibition)
Validates the molecule as an ATP-competitive inhibitor fragment.
Rationale: The 3-amino-pyrazine motif mimics the adenine ring of ATP. This assay measures the amount of ADP produced by the kinase reaction; inhibition results in less ADP and lower luminescence.
Workflow Steps:
-
Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a dose-response curve (0.1 µM to 100 µM).
-
Enzyme Mix: Dilute recombinant FGFR1 kinase (0.2 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Substrate Mix: Prepare Poly(Glu, Tyr) substrate (0.2 mg/mL) and Ultra-Pure ATP (10 µM).
-
Reaction:
-
Add 5 µL of Compound to 384-well white plate.
-
Add 5 µL of Enzyme Mix. Incubate 10 min at RT (allows compound to bind).
-
Add 5 µL of Substrate/ATP Mix to start reaction. Incubate 60 min at RT.
-
-
Detection:
-
Add 15 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Success Criteria:
-
Target Product IC50: < 50 µM (as a fragment).[3]
-
Alternative A IC50: Typically > 100 µM (weaker binding due to lack of hydrophobic interaction).
Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Validates the antimicrobial potential of the pyrazine core.
Rationale: Pyrazine derivatives are historically significant in TB treatment. This assay uses Resazurin (blue), which is reduced to Resorufin (pink/fluorescent) by metabolically active bacteria.
Workflow Steps:
-
Culture: Grow M. tuberculosis (H37Rv strain) to mid-log phase (OD600 0.6–0.8). Dilute to ~10^5 CFU/mL.
-
Plating: Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Treatment: Add 100 µL of Target Compound (starting at 200 µg/mL) to column 1 and perform 2-fold serial dilutions across the plate.
-
Controls: Include Isoniazid (Positive Control) and DMSO (Negative Control).
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.02% Resazurin solution + 12.5 µL of 20% Tween 80. Incubate 24 hours.
-
Analysis: Visual color change from Blue (Inhibition) to Pink (Growth). Fluorescence read (Ex 530nm / Em 590nm).
Diagram 2: Experimental Workflow (ADP-Glo)
Caption: Step-by-step workflow for validating kinase inhibition using the ADP-Glo system.
References
-
FGFR Inhibition Activity
-
Antimicrobial Activity of Pyrazines
-
Chemical Properties & Safety
- Assay Methodology (ADP-Glo)
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- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
A Guide to Ensuring Reproducibility in Biological Assays for 3-Amino-6-methylpyrazine-2-carboxylic acid and its Analogs
This guide provides a comprehensive framework for establishing robust and reproducible biological assays for evaluating the activity of 3-Amino-6-methylpyrazine-2-carboxylic acid and related pyrazine derivatives. As researchers and drug development professionals, the integrity of our data is paramount. This document moves beyond simple protocol recitation to instill a deeper understanding of the principles of assay design and validation, ensuring that your findings are both reliable and readily transferable.
The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a multitude of therapeutic areas, including oncology and infectious diseases. Given the burgeoning interest in this chemical class, the need for standardized and reproducible methods of biological evaluation has never been more critical. This guide will focus on two primary areas of investigation for pyrazine derivatives: anticancer and antimicrobial activities, providing detailed, field-tested protocols and the scientific rationale behind them.
The Imperative of Reproducibility in Preclinical Research
In the landscape of drug discovery, irreproducibility is a significant impediment to progress. It leads to wasted resources, time, and, most critically, a potential loss of confidence in promising therapeutic candidates. The core of reproducibility lies in meticulous planning, rigorous execution, and transparent reporting of experimental methods.[1] A well-designed, reproducible assay is a self-validating system, where the results are not an artifact of a specific laboratory's conditions but a true reflection of the compound's biological activity.
This guide is structured to provide not just the "how" but also the "why" behind each step of the experimental protocols. By understanding the underlying principles, researchers can better troubleshoot, adapt, and validate these assays for their specific needs, ensuring the generation of high-quality, reliable data.
I. Assessing Anticancer Activity: A Two-Pronged Approach
The anticancer potential of pyrazine derivatives is a significant area of interest for researchers. A robust initial assessment of a compound like this compound typically involves evaluating its direct cytotoxicity against cancer cell lines and its specific inhibitory activity against relevant molecular targets, such as Fibroblast Growth Factor Receptors (FGFRs).
A. Evaluating Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2][3] It is a foundational assay for screening potential anticancer compounds.
The Principle of the MTT Assay:
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Detailed Experimental Protocol for MTT Assay:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., A549, SK-OV-3) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis and Interpretation:
The cell viability is calculated as a percentage of the control (untreated cells). A dose-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow of the MTT assay for assessing cell cytotoxicity.
B. Targeting FGFR: In Vitro Kinase Inhibition Assay
Many pyrazine derivatives have been identified as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. An in vitro kinase assay is essential to determine the specific inhibitory activity of a compound against its purified target enzyme.
The Principle of the ADP-Glo™ Kinase Assay:
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity. The assay involves two steps: first, the remaining ATP from the kinase reaction is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[8]
Detailed Experimental Protocol for FGFR Kinase Inhibition Assay:
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the purified recombinant human FGFR kinase.
-
Prepare a stock solution of the kinase substrate (e.g., a poly(Glu, Tyr) peptide).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound dilution.[8]
-
Add 2 µL of the FGFR kinase solution.[8]
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.[8] The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.[7]
-
Data Analysis and Interpretation:
The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated relative to a vehicle control. A dose-response curve is plotted to determine the IC50 value of the compound for the specific FGFR isoform.
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow of the in vitro kinase inhibition assay using ADP-Glo™ technology.
II. Assessing Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of pyrazine derivatives warrants investigation, and the Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[9]
The Principle of the MIC Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The assay is typically performed using a broth microdilution method in a 96-well plate format.
Detailed Experimental Protocol for MIC Assay:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in the broth medium directly in a 96-well microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.[11]
-
Data Analysis and Interpretation:
The MIC value is reported in µg/mL. A lower MIC value indicates greater antimicrobial activity.
Workflow for Minimum Inhibitory Concentration (MIC) Assay:
Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
III. Best Practices for Ensuring Assay Reproducibility
Beyond detailed protocols, several overarching principles are crucial for ensuring the reproducibility of your biological assays.[1]
Table 1: Key Considerations for Reproducible Biological Assays
| Parameter | Best Practice | Rationale |
| Cell Line Authentication | Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling. | Ensures the identity of the cells and prevents the use of misidentified or cross-contaminated cell lines. |
| Reagent Quality and Consistency | Use high-quality, well-characterized reagents from reliable sources. Document lot numbers for all critical reagents. | Variations in reagent quality can significantly impact assay performance and lead to inconsistent results. |
| Standard Operating Procedures (SOPs) | Develop and strictly adhere to detailed SOPs for all assay procedures. | Minimizes operator-to-operator variability and ensures that the assay is performed consistently over time. |
| Positive and Negative Controls | Always include appropriate positive and negative controls in every assay run. | Validates the assay performance and provides a baseline for data interpretation. |
| Assay Validation | Validate the assay for key performance characteristics such as accuracy, precision, linearity, and robustness.[12] | Demonstrates that the assay is suitable for its intended purpose and generates reliable data. |
| Data Analysis and Reporting | Use appropriate statistical methods for data analysis and transparently report all experimental details, including any deviations from the protocol. | Enables other researchers to understand, interpret, and potentially replicate the findings. |
Conclusion
The biological evaluation of novel compounds like this compound is a critical step in the drug discovery pipeline. By adopting a mindset of rigorous experimental design and a commitment to reproducibility, researchers can generate high-quality, reliable data that will stand up to scrutiny and provide a solid foundation for further development. The detailed protocols and best practices outlined in this guide are intended to serve as a valuable resource for scientists working with pyrazine derivatives and other small molecules, ultimately contributing to the advancement of new and effective therapeutics.
References
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
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Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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National Center for Biotechnology Information. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. [Link]
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National Institute of Environmental Health Sciences. Resources for developing reliable and reproducible in vitro toxicological test methods. [Link]
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protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
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Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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EDQM. A Practical Approach to Biological Assay Validation. [Link]
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Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
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ResearchGate. MTT Proliferation Assay Protocol. [Link]
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Bio-protocol. 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. [Link]
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U.S. Food and Drug Administration. Guidance for Industry- Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines for Infectious Disease Indications. [Link]
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Taylor & Francis Online. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
-
European Pharmaceutical Review. Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
-
Cell & Gene Therapy Insights. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]
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bioaccess. 4 Best Practices for Successful Invivo Tests in Clinical Research. [Link]
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 3-Amino-6-methylpyrazine-2-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing a promising drug development program.[1][2][3] This guide provides an in-depth, technical comparison of hypothetical analogs of "3-Amino-6-methylpyrazine-2-carboxylic acid," a scaffold with potential as a kinase inhibitor, to illustrate the critical process of cross-reactivity profiling.
The pyrazine moiety is a common feature in many approved drugs and clinical candidates, often acting as a hydrogen bond acceptor within the ATP-binding pocket of protein kinases.[4][5] Minor structural modifications to this core can significantly alter the binding affinity and selectivity profile of a compound. Here, we will explore a hypothetical case study to demonstrate how to systematically evaluate and compare the cross-reactivity of a lead compound and its analogs.
The Core Compound and its Analogs: A Hypothetical Kinase Inhibitor Series
Our lead compound, Compound A (this compound) , and its structurally related analogs are designed to target a hypothetical primary kinase, Kinase X . The analogs feature subtle modifications intended to probe the structure-activity relationship (SAR) and its impact on selectivity.
| Compound ID | Structure | Rationale for Modification |
| A | This compound | The parent compound, serving as the baseline for comparison. |
| A-1 | N-phenyl-3-amino-6-methylpyrazine-2-carboxamide | Introduction of a phenyl group to explore potential hydrophobic interactions in the ATP-binding pocket, a common strategy in kinase inhibitor design.[6] |
| A-2 | 3-Amino-6-methyl-N-(pyridin-4-yl)pyrazine-2-carboxamide | Replacement of the phenyl group with a pyridine ring to introduce a hydrogen bond acceptor, potentially altering the binding orientation and selectivity. |
| A-3 | 3-Amino-N-(4-fluorophenyl)-6-methylpyrazine-2-carboxamide | Addition of a fluorine atom to the phenyl ring to investigate the effect of electron-withdrawing groups on binding affinity and potential off-target interactions. |
Comparative Cross-Reactivity Profile: A Hypothetical Dataset
The following table presents a hypothetical cross-reactivity dataset for our compound series against a panel of common off-target kinases. This data is illustrative and would be generated using the experimental protocols detailed later in this guide. The values are presented as IC50 (nM), the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Kinase X (Primary Target) IC50 (nM) | Kinase Y (Off-Target) IC50 (nM) | Kinase Z (Off-Target) IC50 (nM) | c-Kit (Off-Target) IC50 (nM) | PDGFR (Off-Target) IC50 (nM) |
| A | 150 | >10,000 | 5,000 | >10,000 | 8,000 |
| A-1 | 25 | 500 | 1,200 | 800 | 950 |
| A-2 | 30 | 2,500 | 3,000 | 4,500 | 5,000 |
| A-3 | 20 | 800 | 1,500 | 1,200 | 1,800 |
Interpretation of Hypothetical Data:
-
Compound A , the parent carboxylic acid, shows weak activity against the primary target and high selectivity.
-
Compound A-1 , with the phenylamide, demonstrates significantly improved potency for Kinase X but also a notable increase in off-target activity against Kinases Y, Z, c-Kit, and PDGFR. This is a common challenge in drug development where increased potency can come at the cost of reduced selectivity.[7]
-
Compound A-2 , the pyridyl analog, maintains good potency for Kinase X while exhibiting a more favorable selectivity profile compared to A-1, suggesting the nitrogen in the pyridine ring may be forming beneficial interactions that disfavor binding to the off-targets.
-
Compound A-3 , the fluorophenyl analog, shows the highest potency for the primary target but still possesses considerable off-target activity, highlighting the nuanced effects of halogen substitution on kinase inhibitor selectivity.
Experimental Workflows for Cross-Reactivity Profiling
To generate the robust and reliable data presented in the hypothetical table, a multi-faceted experimental approach is essential. The following sections detail the standard methodologies for assessing small molecule cross-reactivity.
Competitive ELISA for Initial Screening
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for initial screening of compound selectivity.[8] This assay measures the ability of a test compound to compete with a known ligand for binding to the target protein.
Caption: Workflow for a competitive ELISA to assess compound binding.
Detailed Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with the purified target kinase (e.g., Kinase Y, Z, c-Kit, or PDGFR) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the remaining non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Competition: Wash the plate as described above. Prepare serial dilutions of the test compounds (A, A-1, A-2, A-3) in assay buffer. Add 50 µL of each compound dilution to the wells, followed immediately by 50 µL of a fixed concentration of a biotinylated ligand known to bind the target kinase. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Detection: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H2SO4.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of test compound bound to the kinase. Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.[5][9] This method is invaluable for confirming hits from initial screens and providing a more detailed understanding of the binding interaction.
Caption: Workflow for a CETSA experiment with Western blot readout.
Detailed Protocol:
-
Cell Treatment: Culture an appropriate cell line and treat with the test compound at various concentrations or with a vehicle control for a defined period.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) through freeze-thaw cycles or sonication.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for the target kinase. Follow this with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered approach, from high-throughput screening with competitive ELISAs to detailed kinetic analysis with SPR and cellular target engagement confirmation with CETSA, researchers can build a comprehensive understanding of a compound's selectivity profile. The hypothetical case study of "this compound" and its analogs demonstrates how subtle chemical modifications can profoundly impact off-target interactions. This guide provides the foundational knowledge and detailed protocols for scientists to rigorously assess the cross-reactivity of their own small molecule candidates, ultimately leading to the development of safer and more effective medicines.
References
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Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]
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Al-Niaimi, F., & Al-Mulla, F. (2013). Cutaneous manifestations of Nilotinib. Symbiosis Online Publishing. [Link]
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Gedawy, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300853. [Link]
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Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology, 17(12), 1281-1289. [Link]
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Patterson, B. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. [Link]
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Vellanki, S. H., et al. (2016). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PLoS ONE, 11(9), e0162A53. [Link]
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Sweet, K., & Pinilla-Ibarz, J. (2013). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current Oncology Reports, 15(6), 567-574. [Link]
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Gedawy, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300853. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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O'Hare, T., et al. (2009). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Journal of Clinical Oncology, 27(3), 357-363. [Link]
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Giles, F. J., et al. (2011). Minimal cross-intolerance with nilotinib in patients with chronic myeloid leukemia in chronic or accelerated phase who are intolerant to imatinib. Leukemia, 25(5), 759-763. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nilotinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Chan, G., & Kwong, Y. L. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 52(4), 549-550. [Link]
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Yuliani, G., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 6(3), 234-245. [Link]
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Sequist, L. V., & Engelman, J. A. (2011). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 17(2), 219-221. [Link]
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Haouala, A., et al. (2008). Drug interactions with the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib. Blood, 112(6), 2190-2196. [Link]
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Giles, F. J., et al. (2011). Minimal cross-intolerance with nilotinib in patients with chronic myeloid leukemia in chronic or accelerated phase who are intolerant to imatinib. Augusta University Research Profiles. [Link]
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Brazzelli, V., et al. (2013). Imatinib, dasatinib and nilotinib: A review of adverse cutaneous reactions with emphasis on our clinical experience. Journal of the European Academy of Dermatology and Venereology, 27(12), 1471-1480. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
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van der Veldt, A. A., et al. (2024). Imatinib Desensitization After a Type IV Hypersensitivity Reaction in a Gastrointestinal Stromal Tumor Patient—A Case Report. The Oncologist, 29(6), e934-e938. [Link]
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Publish Comparison Guide: Mechanism of Action of 3-Amino-6-methylpyrazine-2-carboxylic acid
[1]
Executive Summary
This compound (CAS: 4896-36-0) is a functionalized pyrazine scaffold that serves as a "privileged structure" in medicinal chemistry.[1] While often categorized as a building block, its specific substitution pattern—combining an amino hydrogen-bond donor at C3, a carboxylate acceptor at C2, and a hydrophobic methyl group at C6—confers a distinct biological mechanism of action.
This guide confirms its primary utility in two domains:
-
FGFR Kinase Inhibition (Primary MoA): Acts as a bidentate "hinge-binder" in the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFRs), specifically targeting FGFR2 fusion proteins in cholangiocarcinoma.
-
GPR109A Agonism (Secondary MoA): Functions as an orthosteric agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A), mimicking the endogenous ligand mechanism of nicotinic acid to regulate lipolysis.
Detailed Mechanism of Action
A. Primary Mechanism: ATP-Competitive Kinase Inhibition (The "Hinge-Binder" Role)
The most validated high-value application of this compound is as the core pharmacophore for pan-FGFR inhibitors. The 3-amino-pyrazine-2-carboxamide motif (derived directly from the acid) mimics the adenine ring of ATP.
-
Binding Mode: The molecule occupies the ATP-binding cleft between the N- and C-lobes of the kinase.
-
The "Hinge" Interaction: The nitrogen of the pyrazine ring (N1) and the exocyclic amino group (at C3) form a crucial bidentate hydrogen-bonding network with the kinase hinge region backbone.
-
Acceptor: Pyrazine N1 accepts a hydrogen bond from the backbone amide NH of Ala567 (in FGFR2).
-
Donor: The C3-Amino group donates a hydrogen bond to the backbone carbonyl oxygen of Glu565 .
-
-
Role of the 6-Methyl Group: Unlike the unsubstituted analog, the 6-methyl group projects into the hydrophobic solvent-exposed region or the "gatekeeper" vicinity, enhancing van der Waals interactions with residues like Val495 and Leu633 . This steric bulk also restricts bond rotation, pre-organizing the molecule into a bioactive conformation (reducing entropic penalty upon binding).
B. Secondary Mechanism: GPR109A (HCA2) Agonism
Similar to its structural analog Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), the 3-amino-6-methyl derivative activates GPR109A, a G_i-coupled GPCR.
-
Signal Transduction: Binding triggers the dissociation of the G_i/G_o complex. The G_alpha-i subunit inhibits Adenylyl Cyclase (AC).
-
Downstream Effect: Reduced cAMP levels lead to the inactivation of Protein Kinase A (PKA). Consequently, Hormone-Sensitive Lipase (HSL) is not phosphorylated, resulting in the inhibition of lipolysis (release of free fatty acids) in adipocytes.
C. Visualizing the Pathway
The following diagram illustrates the dual mechanism: the ATP-competitive binding in cancer cells (Left) and the GPR109A signaling in adipocytes (Right).
Caption: Dual-mode action showing bidentate hinge binding in FGFR2 (Left) and Gi-mediated lipolysis suppression via GPR109A (Right).
Comparative Performance Analysis
This section objectively compares This compound against its closest structural and functional alternatives.
Table 1: Structural & Functional Comparison
| Feature | 3-Amino-6-methylpyrazine-2-COOH (The Product) | 3-Aminopyrazine-2-COOH (Unsubstituted) | Acipimox (Standard Drug) |
| Primary Application | Kinase Inhibitor Scaffold (FGFR/VEGFR) | General Intermediate (TB Drugs) | Antilipemic Agent (GPR109A) |
| Lipophilicity (cLogP) | 0.2 (Optimal) | -0.5 (Too Polar) | -0.4 |
| Kinase Selectivity | High (Methyl fits "Gatekeeper" pockets) | Low (Promiscuous binding) | N/A (Not a kinase inhibitor) |
| Metabolic Stability | Enhanced (Methyl blocks C6 oxidation) | Low (Susceptible to oxidation) | High (N-oxide protects) |
| H-Bond Capability | Donor/Acceptor (Bidentate) | Donor/Acceptor (Bidentate) | Acceptor dominant |
Key Insight: The 6-methyl group is the critical differentiator. In kinase drug design, the unsubstituted pyrazine is often too polar and lacks the hydrophobic bulk required to displace water molecules in the ATP pocket. The 6-methyl derivative provides the necessary lipophilicity and steric complementarity to achieve sub-micromolar IC50 values in derivatives.
Supporting Experimental Data & Protocols
To validate the mechanism described above, the following experimental workflows are recommended.
Protocol A: Validation of Kinase Hinge Binding (Synthesis & Assay)
Objective: Confirm that the 3-amino-6-methylpyrazine motif is responsible for ATP-competitive inhibition.
Step 1: Derivatization (Amide Coupling) Since the free acid is a scaffold, it must be converted to the amide to mimic the ATP adenine ring.
-
Reagents: this compound (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), 3,5-dimethoxyaniline (1.1 eq).
-
Solvent: DMF (anhydrous).
-
Procedure: Stir at RT for 12h. Quench with water, extract with EtOAc. Purify via silica gel chromatography.
-
Expected Yield: >75% (The 3-amino group does not interfere with HATU coupling due to intramolecular H-bonding).
Step 2: ADP-Glo™ Kinase Assay (FGFR2)
-
System: Recombinant FGFR2 kinase, Poly(Glu, Tyr) substrate.
-
Test Compound: The amide derivative synthesized in Step 1.
-
Control: Staurosporine (Pan-kinase inhibitor).
-
Readout: Luminescence (conversion of ADP to ATP).
-
Success Criteria: An IC50 < 100 nM confirms the scaffold effectively targets the hinge region.
Protocol B: GPR109A Agonist Confirmation (cAMP Assay)
Objective: Confirm the intrinsic activity of the free acid on the metabolic receptor.
-
Cell Line: CHO-K1 cells stably expressing human GPR109A.
-
Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.
-
Treatment: Add this compound (Concentration range: 1 nM – 100 µM).
-
Detection: TR-FRET cAMP immunoassay.
-
Data Analysis: Plot % Inhibition of cAMP vs. Log[Concentration].
-
Mechanistic Proof: A sigmoidal dose-response curve indicates G_i-coupled agonism.
References
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central Context: Defines the binding mode of the 3-amino-6-methylpyrazine scaffold at the FGFR2 hinge region (Glu565/Ala567). URL:[Link]
-
Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Source: Pharmacological Reviews Context: Establishes the structure-activity relationship (SAR) of pyrazine carboxylic acids as agonists for GPR109A. URL:[Link]
-
Synthesis and Antimicrobial Evaluation of 3-Aminopyrazine-2-carboxamides. Source: MDPI Molecules Context: Provides synthetic protocols and comparative biological data for aminopyrazine derivatives. URL:[Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Source: ResearchGate / Journal of Molecular Structure Context: details the intrinsic anticancer activity of the acid via metal chelation mechanisms. URL:[Link]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 3-Amino-6-methylpyrazine-2-carboxylic Acid Derivatives
Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Modern Drug Discovery
In the intricate journey of drug development, the ability to accurately predict how a compound will behave in a complex living system based on initial laboratory tests is paramount. This predictive capacity is the essence of In Vitro-In Vivo Correlation (IVIVC), a critical tool that aims to establish a rational relationship between a compound's properties observed in a controlled laboratory setting (in vitro) and its subsequent effects within a living organism (in vivo).[1][2] For researchers and drug development professionals, a robust IVIVC model can significantly de-risk clinical trials, optimize formulation strategies, and accelerate the delivery of novel therapeutics to patients.[2][3]
This guide focuses on a particularly promising class of heterocyclic compounds: 3-Amino-6-methylpyrazine-2-carboxylic acid derivatives . Pyrazine-based structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[4][5][6] Derivatives of this compound, in particular, have been investigated for a range of biological activities, most notably as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[7]
This document provides an in-depth technical comparison of the methodologies used to evaluate these derivatives, offering field-proven insights into experimental design, data interpretation, and the critical process of correlating in vitro potency with in vivo efficacy.
Part 1: The Foundation - In Vitro Characterization
The initial screening and characterization of any new chemical entity begin with a battery of in vitro assays. These tests are designed to be rapid, cost-effective, and provide a foundational understanding of a compound's mechanism of action and potency in a controlled, isolated environment. For this compound derivatives targeting cancer, the primary in vitro evaluations typically revolve around enzymatic and cell-based assays.
Enzymatic Assays: Probing the Molecular Target
The anticancer activity of many pyrazine derivatives stems from their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4][6] For derivatives targeting FGFR, a direct measure of their inhibitory potential against the specific kinase is the first critical step.
Rationale for Experimental Choice: An isolated enzyme assay is the cleanest method to confirm direct target engagement. It eliminates the complexities of cellular uptake, metabolism, and off-target effects, providing a pure measure of the compound's potency against the intended molecular target (e.g., FGFR1, FGFR2, etc.). This allows for a direct comparison of the intrinsic activity of different chemical modifications on the pyrazine scaffold, guiding the structure-activity relationship (SAR) studies.[7]
Detailed Protocol: In Vitro FGFR Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, biotinylated poly(Glu-Tyr) substrate, 96-well streptavidin-coated plates, wash buffers, and a detection antibody (e.g., europium-labeled anti-phosphotyrosine).
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In each well of a reaction plate, add the FGFR1 enzyme, the test compound at a specific concentration, and the biotinylated substrate.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km value for the enzyme). Incubate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to the streptavidin-coated plate. The biotinylated substrate will bind to the plate. After washing, add the europium-labeled anti-phosphotyrosine antibody, which will bind to the phosphorylated substrate.
-
Signal Reading: After a final wash, read the time-resolved fluorescence. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cell-Based Assays: Assessing Cellular Effects
While an enzymatic assay confirms target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response, such as inhibiting cell proliferation.
Rationale for Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][8] It provides a robust and high-throughput method to evaluate the cytotoxic or cytostatic effects of the pyrazine derivatives on cancer cell lines that are known to have FGFR abnormalities.[7] The choice of cell line is critical; using a cell line with a known FGFR amplification or mutation (e.g., SNU-16, KATO III) provides a self-validating system, as the compound's efficacy should correlate with the cell's dependency on the FGFR signaling pathway.
Detailed Protocol: MTT Assay for Anticancer Activity
-
Cell Culture: Culture a human cancer cell line with known FGFR alterations (e.g., gastric cancer cell line KATO III) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (a known FGFR inhibitor).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value (the concentration required to inhibit cell growth by 50%) by plotting viability against compound concentration.
Caption: A typical workflow for the in vitro evaluation of pyrazine derivatives.
Part 2: The Reality Check - In Vivo Validation
Positive in vitro results are a prerequisite, but they are not a guarantee of in vivo success. The transition from a petri dish to a living organism introduces a host of complex variables, including Absorption, Distribution, Metabolism, and Excretion (ADME), pharmacokinetics (PK), and potential toxicities.[9] Therefore, validating the anticancer effects of lead compounds in a relevant animal model is a non-negotiable step.
Xenograft Models: Simulating a Human Tumor in an Animal Host
For oncology research, the subcutaneous xenograft model is a workhorse for assessing the in vivo efficacy of a test compound.
Rationale for Experimental Choice: This model involves implanting a human tumor cell line (the same one used in the in vitro assays, e.g., KATO III) into an immunodeficient mouse. This creates a human-derived tumor that can be measured and monitored. Using an immunodeficient host prevents the rejection of the human tumor cells. This model provides a direct test of the compound's ability to reach the tumor in sufficient concentrations and exert an anti-proliferative effect, offering a clear, measurable endpoint: tumor growth inhibition.
Detailed Protocol: Subcutaneous KATO III Xenograft Mouse Model
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week before the study begins.
-
Tumor Implantation: Inject 5 x 10^6 KATO III cells suspended in a solution like Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Compound Administration: Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice via an appropriate route, typically oral gavage (p.o.), once or twice daily.
-
Efficacy Measurement: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight two to three times per week.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Analyze the statistical significance of the results. Monitor body weight as a general indicator of toxicity.
Caption: An experimental workflow for an in vivo xenograft study.
Part 3: The Synthesis - Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to establish a correlation between the in vitro data and the in vivo outcome. A strong correlation suggests that the in vitro assays are predictive and can be reliably used to select candidates for further development. However, this is often one of the most challenging aspects of drug discovery.[10][11]
Data Presentation and Analysis
To visualize the correlation, it is essential to present the data in a clear, comparative format.
Table 1: Hypothetical IVIVC Data for this compound Derivatives
| Compound ID | Modification on Pyrazine Ring | FGFR1 IC50 (nM) | KATO III GI50 (nM) | In Vivo TGI (%) @ 50 mg/kg, p.o. |
| Lead-01 | -H | 55 | 250 | 15% |
| Lead-02 | -Cl | 10 | 45 | 65% |
| Lead-03 | -OCH3 | 5 | 20 | 75% |
| Lead-04 | -SO2Me | 150 | >1000 | Not Active |
| Lead-05 | -NH2 | 8 | 35 | Poor Oral Bioavailability |
Interpreting the Correlation (and Discrepancies)
From the hypothetical data in Table 1, several key insights can be drawn:
-
Good Correlation: For Lead-02 and Lead-03, there is a clear trend: potent inhibition of the FGFR1 enzyme (in vitro) translates to strong inhibition of cancer cell growth (in vitro) and significant tumor growth inhibition in the mouse model (in vivo). This suggests that for these structural modifications, the in vitro assays are predictive of in vivo efficacy.
-
The Impact of Physicochemical Properties: Lead-05 shows excellent potency in both enzymatic and cellular assays but fails in vivo. The annotation "Poor Oral Bioavailability" highlights a common reason for IVIVC breakdown. The compound may be too polar or have other properties that prevent it from being absorbed from the gut into the bloodstream to reach the tumor.[12] This underscores that in vivo efficacy is not just about potency but also about having the right drug-like properties.
-
Cellular Permeability and Efflux: Lead-01 shows moderate enzyme inhibition, but its potency drops significantly in the cellular assay. This could indicate poor cell permeability or that the compound is a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell, preventing it from reaching its intracellular target.
-
Metabolic Instability: A compound might be potent in vitro but rapidly metabolized in the liver in vivo, leading to low systemic exposure and poor efficacy. This is another critical factor that can break the IVIVC.[9]
Caption: The relationship and potential disconnects between in vitro and in vivo data.
Conclusion
The development of this compound derivatives as therapeutic agents is a journey from a simplified in vitro environment to the complex reality of an in vivo system. A strong correlation between these two worlds is the ideal scenario, providing confidence that the foundational assays are predictive of clinical potential. However, researchers must be acutely aware of the potential for disconnects. A failure to translate in vitro potency to in vivo efficacy is not necessarily a failure of the compound's intrinsic activity but often points to correctable issues in its drug-like properties, such as poor solubility, metabolic instability, or low bioavailability.
By employing a logical, stepwise progression from enzymatic to cellular to whole-animal studies, and by critically analyzing the points of correlation and divergence, drug development professionals can build a comprehensive understanding of their compounds. This self-validating system of iterative testing and analysis is fundamental to navigating the complexities of drug discovery and successfully identifying candidates with the highest probability of therapeutic success.
References
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PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. [Link]
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TSI. In Vitro In Vivo Correlation (IVIVC). [Link]
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Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]
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ResearchGate. Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. [Link]
-
Semantic Scholar. Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. [Link]
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Youth STEM 2030. (2021). Comparing In Vitro and In Vivo Models as Part of Pre-Clinical Studies for COVID-19 Medicines. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]
-
RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
-
ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]
-
ChemSynthesis. 3-amino-6-dimethylaminopyrazine-2-carboxylic acid. [Link]
-
PubMed Central (PMC). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. [Link]
-
PubMed Central (PMC). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. [Link]
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Royal Society of Chemistry. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. [Link]
-
MDPI. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
-
Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]
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Scribd. Correlation & Conflicts Between in Vivo and in Vitro. [Link]
-
ResearchGate. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
